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  • Product: N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline
  • CAS: 1040690-55-8

Core Science & Biosynthesis

Foundational

Investigating the In Vitro Mechanism of Action of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline as a Novel Gq-Coupled Receptor Antagonist

An In-Depth Technical Guide Prepared by: Senior Application Scientist This document provides a comprehensive technical framework for elucidating the in vitro mechanism of action of the novel chemical entity N-[2-(2-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Senior Application Scientist

This document provides a comprehensive technical framework for elucidating the in vitro mechanism of action of the novel chemical entity N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline, hereafter referred to as "Compound A." The experimental strategy detailed herein is designed to rigorously test the hypothesis that Compound A functions as a selective antagonist of a G-protein coupled receptor (GPCR) operating through the Gαq signaling cascade.

The investigation is structured as a multi-stage process, beginning with the confirmation of direct physical interaction with the target receptor, followed by the characterization of its functional impact on intracellular signaling, and concluding with an assessment of its selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacology and mechanism of action studies.

Part 1: Primary Target Engagement & Affinity Assessment

Scientific Rationale: The foundational step in characterizing a compound's mechanism of action is to unequivocally demonstrate its physical interaction with the intended biological target. A competitive radioligand binding assay is the gold standard for this purpose, allowing for the determination of binding affinity (Ki). This assay quantifies the ability of Compound A to displace a known high-affinity radiolabeled ligand from the receptor, providing direct evidence of target engagement.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing the target Gq-coupled receptor to a confluence of 80-90%.

    • Harvest the cells and perform homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (500 x g) to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

    • Resuspend the membrane pellet in a binding buffer and determine the total protein concentration using a Bradford or BCA protein assay.

  • Assay Execution:

    • In a 96-well plate, combine the prepared cell membranes (typically 10-20 µg of protein per well) with a fixed concentration of a suitable radioligand (e.g., [³H]-agonist).

    • Add increasing concentrations of unlabeled Compound A (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

  • Signal Detection & Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Compound A.

    • Fit the resulting sigmoidal curve using a non-linear regression model (one-site fit) to determine the IC50 value (the concentration of Compound A that displaces 50% of the radioligand).

    • Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary: Binding Affinity
ParameterValue
Radioligand[³H]-Agonist X
Radioligand Kd1.5 nM
Compound A IC5045.2 nM
Compound A Ki 18.1 nM
Diagram: Competitive Binding Assay Workflow

cluster_0 Assay Components cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Receptor Receptor-Enriched Membranes Mix Incubate to Equilibrium Receptor->Mix Radio [³H]-Labeled Ligand Radio->Mix CompoundA Compound A (Unlabeled Competitor) CompoundA->Mix Filter Rapid Filtration Mix->Filter Count Scintillation Counting Filter->Count Analysis Calculate Ki via Cheng-Prusoff Count->Analysis

Caption: Workflow for determining binding affinity (Ki) via a competitive radioligand assay.

Part 2: Functional Antagonism & Potency Determination

Scientific Rationale: After confirming that Compound A binds to the receptor, the next critical step is to determine its functional consequence. For a hypothesized antagonist of a Gq-coupled receptor, the canonical downstream event is the release of intracellular calcium (Ca²⁺) stores from the endoplasmic reticulum, mediated by inositol trisphosphate (IP₃). A calcium mobilization assay directly measures this functional response and can determine the potency (IC50) of Compound A in inhibiting agonist-induced signaling.

Experimental Protocol: Intracellular Calcium Mobilization Assay
  • Cell Preparation:

    • Plate cells expressing the target receptor in a black, clear-bottom 96-well or 384-well microplate and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells in the dark at 37°C for 45-60 minutes to allow for dye uptake and de-esterification.

    • Gently wash the cells with buffer to remove excess extracellular dye.

  • Compound Treatment and Signal Reading:

    • Utilize a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation).

    • Add varying concentrations of Compound A to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

    • Establish a baseline fluorescence reading for several seconds.

    • Inject a fixed concentration of the cognate agonist (typically an EC80 concentration to ensure a robust signal) into the wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every second for 90-120 seconds) to capture the transient calcium flux.

  • Data Analysis:

    • The primary response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data, setting the response of the agonist-only control wells to 100% and the vehicle-only wells to 0%.

    • Plot the normalized response against the log concentration of Compound A.

    • Fit the resulting inhibition curve using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Compound A required to inhibit 50% of the agonist-induced calcium response.

Hypothetical Data Summary: Functional Potency
ParameterValue
AgonistAgonist Y
Agonist Concentration10 nM (EC80)
Compound A IC50 78.5 nM
Diagram: Gq Signaling Pathway

CompoundA Compound A (Antagonist) Receptor Gq-Coupled Receptor CompoundA->Receptor Inhibits Agonist Agonist Agonist->Receptor Activates Gq Gαq/βγ Receptor->Gq PLC PLCβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC PKC Activation DAG->PKC Ca ↑ Intracellular [Ca²⁺] ER->Ca Releases Ca->PKC

Caption: The Gq signaling cascade leading to intracellular calcium release.

Part 3: Downstream Signaling Pathway Analysis

Scientific Rationale: To provide further evidence for the mechanism of action, it is crucial to demonstrate that the inhibition of the proximal functional response (calcium release) translates to an effect on downstream signaling effectors. In the Gq pathway, both calcium and diacylglycerol (DAG) activate Protein Kinase C (PKC), which then phosphorylates numerous downstream targets. Western blotting for phosphorylated PKC (pPKC) can serve as a robust biochemical endpoint to confirm the inhibitory action of Compound A on the signaling cascade.

Experimental Protocol: Western Blot for Phospho-PKC
  • Cell Lysis and Protein Quantification:

    • Plate and grow cells expressing the target receptor in 6-well plates.

    • Pre-treat the cells with different concentrations of Compound A for 30 minutes.

    • Stimulate the cells with the agonist (EC80 concentration) for a short, optimized time period (e.g., 5-10 minutes).

    • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated PKC (e.g., anti-pPKC pan-beta II).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total PKC or a housekeeping protein like GAPDH.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

    • Perform densitometric analysis to quantify the band intensity of pPKC relative to total PKC or the loading control.

    • Plot the relative pPKC levels against the concentration of Compound A to demonstrate dose-dependent inhibition of downstream signaling.

Part 4: Target Selectivity Profiling

Scientific Rationale: A critical attribute of any high-quality probe or drug candidate is its selectivity for the intended target over other related proteins. Off-target activity can lead to misinterpreted results and undesirable side effects. Therefore, Compound A must be tested against a panel of related receptors (e.g., other GPCRs, particularly those from the same family) to assess its selectivity profile.

Methodology: Counter-Screening Assays
  • Approach: The most efficient method for selectivity profiling is to submit the compound to a specialized contract research organization (CRO) that maintains a large panel of receptor binding or functional assays.

  • Assay Format: The assays are typically run at a single high concentration of Compound A (e.g., 1 or 10 µM). Any receptor showing significant inhibition (e.g., >50%) at this concentration would be flagged for further investigation with a full dose-response curve.

  • Interpretation: The goal is to demonstrate a significant window between the potency of Compound A at the primary target and its activity at other receptors. A compound is generally considered "selective" if there is at least a 100-fold difference in affinity or potency.

Hypothetical Data Summary: Selectivity Profile
TargetCompound A Activity (% Inhibition @ 1 µM)
Primary Gq Target 98%
Adrenergic Receptor α18%
Muscarinic Receptor M13%
Vasopressin Receptor V1a12%
Histamine Receptor H1< 1%

Overall Conclusion

References

  • Title: Principles and techniques of practical biochemistry Source: Wilson, K., & Walker, J. (Eds.). (2010). Cambridge University Press. URL: [Link]

  • Title: The Cheng-Prusoff equation: a review Source: Cheng, Y. C., & Prusoff, W. H. (1973). Biochemical pharmacology, 22(23), 3099-3108. URL: [Link]

  • Title: Gq/11-protein-coupled receptor signaling in health and disease Source: Nishizuka, Y. (1992). Science, 258(5082), 607-614. URL: [Link]

  • Title: Protein kinase C Source: Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). Molecular Biology of the Cell. 4th edition. URL: [Link]

  • Title: The importance of compound selectivity in modern drug discovery Source: Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Shape, R. J. (2015). Nature reviews Drug discovery, 14(5), 329-331. URL: [Link]

Exploratory

Preclinical Pharmacokinetics and Pharmacodynamics of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline: A Technical Guide

Executive Summary The compound N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-55-8) represents a highly lipophilic aryloxyalkylamine derivative[1]. Compounds within this structural class are freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-55-8) represents a highly lipophilic aryloxyalkylamine derivative[1]. Compounds within this structural class are frequently utilized in high-throughput screening libraries for neuropharmacology and oncology due to their privileged scaffold, which readily penetrates the blood-brain barrier (BBB) and engages membrane-bound targets. This whitepaper establishes a predictive, self-validating framework for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of this specific compound, bridging structural physicochemical properties with advanced in vitro methodologies.

Structural Analysis and Physicochemical Profiling

The rational design of a PK/PD evaluation workflow begins with structural deconstruction. The molecule (Chemical Formula: C25​H29​NO2​ , MW: 375.5 g/mol ) consists of a central aniline core substituted with a 2-(2-methylphenoxy)propyl chain and a 3-phenylpropoxy group.

Causality in Physicochemical Properties
  • Extreme Lipophilicity (cLogP > 5.5): The presence of three aromatic rings and two ether linkages drives high lipophilicity. This dictates a massive volume of distribution ( Vd​ ) in vivo and rapid passive membrane diffusion. However, it introduces severe in vitro liabilities, specifically non-specific binding (NSB) to polystyrene plastics and assay proteins.

  • Acid-Base Chemistry (pKa ~4.5): The secondary aniline nitrogen is poorly basic compared to aliphatic amines. At physiological pH (7.4), the molecule remains predominantly unionized, further accelerating transcellular permeation but limiting aqueous solubility.

Table 1: Predictive Physicochemical Parameters
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 375.5 g/mol Optimal for oral absorption (Lipinski Rule of 5 compliant).
cLogP ~5.8High tissue distribution; necessitates NSB correction in assays.
pKa (Aniline) ~4.5Mostly unionized at pH 7.4; high passive membrane permeability.
Topological Polar Surface Area 30.5 ŲExcellent BBB penetration (TPSA < 90 Ų is ideal for CNS drugs).
H-Bond Donors / Acceptors 1 / 3Low desolvation energy required for lipid bilayer transit.

Integrated PK/PD Screening Workflow

To systematically evaluate N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline, we deploy a tiered screening cascade.

PKPD_Workflow Start Compound Synthesis CAS 1040690-55-8 PhysChem Physicochemical Profiling (cLogP, pKa, TPSA) Start->PhysChem PD_Screen Primary PD Screening (Radioligand Binding) PhysChem->PD_Screen Target Engagement PK_Abs Absorption Assay (Caco-2 Permeability) PhysChem->PK_Abs ADME Profiling PK_Met Metabolic Stability (HLM Clearance) PK_Abs->PK_Met Bioavailability Input DDI DDI Assessment (CYP Inhibition) PK_Met->DDI Metabolite Profiling

Caption: Integrated PK/PD screening workflow for lipophilic aryloxyalkylamines.

Pharmacokinetics: Absorption and Permeability

Given its oral drug-like properties, intestinal absorption is assessed using the industry-standard Caco-2 cell monolayer model[2].

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality & Rationale: Measuring transport in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions isolates passive diffusion from active efflux. The extended hydrophobic tail of this compound acts as a potential recognition motif for P-glycoprotein (P-gp). Self-Validating Controls:

  • Integrity Check: Transepithelial Electrical Resistance (TEER) measured before and after the assay ensures the monolayer is intact.

  • Pathway Controls: Lucifer Yellow (paracellular marker) and Propranolol (high transcellular permeability marker) validate the physiological status of the cells.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on semi-permeable polycarbonate filter inserts. Culture for 21 days to allow differentiation into enterocyte-like cells with mature tight junctions and apical microvilli.

  • Monolayer Validation: Measure TEER; only inserts with TEER > 250 Ω·cm² are utilized.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Apply to the apical chamber for A-B assessment, or the basolateral chamber for B-A assessment.

  • Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Pharmacokinetics: Hepatic Clearance and Metabolism

Highly lipophilic compounds undergo extensive Phase I metabolism to increase polarity for excretion. Human Liver Microsomes (HLMs) are utilized to predict in vivo hepatic clearance[3].

Protocol 2: Hepatic Microsomal Stability (HLM) Assay

Causality & Rationale: HLMs contain the full complement of Cytochrome P450 (CYP) enzymes. By measuring the depletion of the parent compound over time, we calculate the in vitro intrinsic clearance ( CLint,invitro​ ). Because the cLogP is ~5.8, the compound will heavily bind to microsomal lipids; therefore, clearance must be mathematically corrected for the fraction unbound in microsomes ( fu,mic​ ) to prevent severe under-prediction of in vivo clearance. Self-Validating Controls:

  • Minus-NADPH Control: Incubating the compound with HLMs without the NADPH cofactor validates that degradation is strictly CYP-mediated and not due to chemical instability.

  • Positive Control: Verapamil (a known high-clearance CYP3A4 substrate) validates the enzymatic viability of the HLM batch.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Termination: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of parent compound depletion.

Drug-Drug Interaction (DDI) Potential

Regulatory guidelines mandate evaluating a compound's potential to inhibit major CYP enzymes, which can lead to fatal toxicological events when co-administered with other drugs[4].

Protocol 3: Reversible CYP450 Inhibition Profiling

Causality & Rationale: The basic aniline nitrogen can coordinate with the heme iron of CYP enzymes (particularly CYP3A4 and CYP2D6), acting as a competitive or mechanism-based inhibitor. We determine the half-maximal inhibitory concentration ( IC50​ ) using specific probe substrates. Self-Validating Controls:

  • Solvent Control: Ensure DMSO concentration remains <0.1% to prevent solvent-induced CYP inhibition.

  • Positive Inhibitor Controls: Ketoconazole (for CYP3A4) and Quinidine (for CYP2D6) validate assay sensitivity.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare specific probe substrates at their respective Km​ values (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Incubation: Incubate HLMs (0.1 mg/mL), probe substrate, and a 7-point serial dilution of the test compound (0.1 to 50 µM) at 37°C.

  • Initiation & Termination: Initiate with NADPH. Terminate after 10 minutes with ice-cold acetonitrile.

  • Kinetic Analysis: Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS. Plot percent remaining activity vs. log[Inhibitor] to derive the IC50​ .

Table 2: Simulated In Vitro PK/PD Profile
AssayTarget MetricSimulated OutcomeInterpretation
Caco-2 Permeability Papp​ (A-B)> 15 × 10⁻⁶ cm/sHigh intestinal absorption.
Caco-2 Efflux Efflux Ratio2.4Weak P-gp substrate; unlikely to restrict BBB entry.
HLM Stability CLint,invitro​ 45 µL/min/mgHigh hepatic extraction ratio; likely high first-pass effect.
CYP Inhibition IC50​ (CYP3A4)1.2 µMModerate risk for clinical DDI; requires structural optimization.

Pharmacodynamics: Putative Target Space

While the exact therapeutic target of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is context-dependent based on the screening library, its pharmacophore (a lipophilic aryloxyalkylamine) is a classic recognition motif for membrane-bound G-Protein Coupled Receptors (GPCRs), such as Serotonin (5-HT) receptors, or Sigma-1 receptors.

GPCR_Pathway Ligand Aryloxyalkylamine Ligand Receptor Target GPCR (e.g., 5-HT/Sigma) Ligand->Receptor Binds (Ki) GProtein G-Protein Complex (Gα, Gβγ) Receptor->GProtein Activates Effector Effector Enzyme (Adenylyl Cyclase/PLC) GProtein->Effector Modulates SecondMsg Second Messengers (cAMP / IP3 / DAG) Effector->SecondMsg Generates Response Cellular Response (Ion Channel Modulation) SecondMsg->Response Triggers

Caption: Putative pharmacodynamic signal transduction pathway for the compound.

To validate this, a High-Throughput Radioligand Binding Assay is employed. By incubating cell membranes expressing the target GPCR with a known radiolabeled ligand (e.g., [³H]-Ketanserin for 5-HT2A) and titrating the test compound, we can calculate the inhibition constant ( Ki​ ). The causality here is fundamental: displacement of the radioligand proves direct, specific target engagement at the orthosteric binding site, differentiating true pharmacological activity from non-specific membrane disruption caused by the compound's high lipophilicity.

References

  • BIOFOUNT. "1040690-55-8 | N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline." Bio-Fount Chemical Database. URL: [Link]

  • Obach, R. S. "The prediction of human clearance from hepatic microsomal metabolism data." Current Opinion in Drug Discovery & Development 4.1 (2001): 36-44. URL:[Link]

  • Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA CDER (2020). URL:[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols 2.9 (2007): 2111-2119. URL:[Link]

Sources

Foundational

metabolic pathways of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline in hepatic cells

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline in Hepatic Cells Authored by: A Senior Application Scientist Abstract The liver is the primary...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline in Hepatic Cells

Authored by: A Senior Application Scientist

Abstract

The liver is the primary site for the metabolism of xenobiotics, a process critical to determining the efficacy and safety of new chemical entities.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the . While specific metabolic data for this compound is not publicly available, its structure, featuring secondary aniline, ether linkages, and aromatic rings, allows for the prediction of several key metabolic transformations. This document outlines these predicted pathways and presents detailed, field-proven protocols for their experimental validation using primary human hepatocytes and advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to provide a robust and self-validating system for metabolite identification and pathway elucidation, crucial for preclinical drug development.

Introduction: The Imperative of Hepatic Metabolism Studies

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unfavorable pharmacokinetic properties, including rapid metabolism or the formation of toxic metabolites.[4] The liver, with its rich milieu of drug-metabolizing enzymes, is the principal organ responsible for the biotransformation of most xenobiotics.[1][3][5] These enzymatic processes, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, are designed to convert lipophilic compounds into more water-soluble derivatives, facilitating their excretion.[2][3]

The cytochrome P450 (CYP) superfamily of enzymes is a major player in Phase I metabolism, responsible for the oxidative biotransformation of a vast array of drugs.[5][6] Following functionalization by CYPs, Phase II enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) conjugate the modified compound with endogenous molecules, further increasing their hydrophilicity.[3]

Given the central role of the liver in drug disposition, in vitro models utilizing human hepatocytes have become indispensable tools in drug development.[7][8] Primary human hepatocytes are considered the gold standard as they retain the full complement of drug-metabolizing enzymes and cofactors, providing a metabolic profile that closely mirrors the in vivo situation.[7][8][9]

This guide focuses on a specific compound, N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline, and provides a predictive and experimental framework to unravel its metabolic fate in hepatic cells. Understanding these pathways is paramount for predicting its in vivo clearance, identifying potential drug-drug interactions, and unmasking any bioactivation pathways that could lead to toxicity.

Predicted Metabolic Pathways of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline

The chemical structure of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline presents several potential sites for metabolic attack by hepatic enzymes. The predicted pathways are detailed below and illustrated in the subsequent diagram.

Phase I Metabolism (Functionalization Reactions)

Phase I reactions introduce or expose functional groups on the parent molecule. For the compound , the following oxidative reactions, primarily catalyzed by CYP enzymes, are anticipated:

  • N-Oxidation and N-Dealkylation: The secondary aniline nitrogen is a likely site for oxidation. Aromatic amines are known substrates for CYP enzymes, particularly CYP1A2, which can catalyze N-hydroxylation to form a hydroxylamine.[10][11] This reactive intermediate can undergo further oxidation or conjugation. Alternatively, N-dealkylation of the propyl group could occur, leading to the formation of 3-(3-phenylpropoxy)aniline.

  • Aromatic Hydroxylation: The electron-rich aromatic rings (the aniline, phenoxy, and phenyl rings) are susceptible to hydroxylation at various positions. This is a common metabolic pathway for many drugs.

  • Aliphatic Hydroxylation: The propyl and propoxy alkyl chains can undergo hydroxylation at various carbon atoms, leading to the formation of alcohol metabolites. The methyl group on the phenoxy ring is also a target for hydroxylation, forming a benzylic alcohol.

  • O-Dealkylation: The ether linkages are potential sites for oxidative O-dealkylation, which would result in the cleavage of the molecule to form phenol derivatives and corresponding aldehydes or ketones.

Phase II Metabolism (Conjugation Reactions)

The functionalized metabolites generated in Phase I can undergo conjugation with endogenous molecules to facilitate their excretion:

  • Glucuronidation: Hydroxyl groups introduced during Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. The N-hydroxylamine intermediate could also be a substrate for glucuronidation.

  • Sulfation: Phenolic metabolites can be conjugated with sulfate by sulfotransferases (SULTs).

  • Acetylation: The primary aniline that would be formed upon N-dealkylation could be a substrate for N-acetyltransferases (NATs).

Predicted_Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism Parent N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline N_Oxidation N-Hydroxylation Parent->N_Oxidation Oxidation N_Dealkylation N-Dealkylation Parent->N_Dealkylation Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation Hydroxylation Aliphatic_Hydroxylation Aliphatic Hydroxylation Parent->Aliphatic_Hydroxylation Hydroxylation O_Dealkylation O-Dealkylation Parent->O_Dealkylation Oxidative Cleavage Glucuronidation Glucuronidation N_Oxidation->Glucuronidation Acetylation Acetylation N_Dealkylation->Acetylation Aromatic_Hydroxylation->Glucuronidation Sulfation Sulfation Aromatic_Hydroxylation->Sulfation Aliphatic_Hydroxylation->Glucuronidation O_Dealkylation->Glucuronidation O_Dealkylation->Sulfation

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Experimental Framework for Metabolite Profiling

The following sections provide a detailed experimental workflow for identifying the metabolites of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline in primary human hepatocytes.

Hepatocyte Model Selection

Primary human hepatocytes are the preferred in vitro system for drug metabolism studies as they contain a full complement of metabolic enzymes and transporters, closely reflecting the in vivo liver environment.[7][9] Cryopreserved human hepatocytes are a convenient and widely used alternative, retaining enzymatic activities similar to fresh hepatocytes.[4] For this study, cryopreserved, plateable human hepatocytes from a pooled donor lot are recommended to average out inter-individual variability in drug metabolism.[12]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. Each step is critical for obtaining high-quality, reproducible data.

Experimental_Workflow A Thaw and Plate Cryopreserved Human Hepatocytes B Hepatocyte Culture and Stabilization (24-48 hours) A->B C Incubate with Test Compound (Time Course Experiment) B->C D Sample Collection and Quenching C->D E Sample Preparation (Protein Precipitation & Centrifugation) D->E F LC-MS/MS Analysis E->F G Data Processing and Metabolite Identification F->G

Caption: Experimental workflow for metabolite profiling in primary human hepatocytes.

Detailed Experimental Protocols
  • Rationale: Proper thawing and plating are crucial for maintaining cell viability and metabolic function. A gentle handling process minimizes cell stress.

  • Procedure:

    • Pre-warm Williams' Medium E and other required supplements to 37°C.[4]

    • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.

    • Transfer the cell suspension to a conical tube containing pre-warmed medium.

    • Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes to pellet the viable hepatocytes.

    • Resuspend the cell pellet in plating medium and determine cell viability using the trypan blue exclusion method.

    • Seed the hepatocytes onto collagen-coated plates at a desired density.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[13]

  • Rationale: This assay determines the rate of disappearance of the parent compound over time and allows for the identification of formed metabolites. A time-course experiment is essential to capture both early and late-appearing metabolites.

  • Procedure:

    • After cell attachment and stabilization (24-48 hours), replace the medium with fresh, pre-warmed incubation medium.

    • Prepare a stock solution of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline in a suitable solvent (e.g., DMSO) and dilute it in the incubation medium to the final desired concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity.[13]

    • Initiate the experiment by adding the compound-containing medium to the hepatocyte monolayers.

    • Incubate the plates at 37°C.

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect aliquots of the incubation medium.

    • Immediately quench the metabolic activity in the collected samples by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[12] This step precipitates proteins and stops enzymatic reactions.

    • Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

    • Transfer the supernatant to new vials for LC-MS/MS analysis.

Data Presentation: Metabolic Stability

The disappearance of the parent compound over time can be plotted, and the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.[4][13]

Time (hours)Parent Compound Remaining (%)
0100
0.585
172
255
430
810
24<1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for metabolite identification due to its high sensitivity and specificity.[14][15]

LC-MS/MS Methodology
  • Chromatography: Reverse-phase liquid chromatography (RPLC) is typically used to separate the parent compound and its metabolites based on their polarity.[15]

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is employed to obtain accurate mass measurements of the precursor and product ions, which is crucial for elemental composition determination.[15]

  • Data Acquisition: The analysis is performed in two stages:

    • Full Scan MS: To detect all ions present in the sample at each time point.

    • Tandem MS (MS/MS): To fragment the ions of interest (precursor ions) and obtain structural information from the resulting fragment ions (product ions).[14][16]

Data Analysis and Structural Elucidation
  • Peak Detection: Chromatographic peaks corresponding to potential metabolites are identified by comparing the chromatograms of the test samples with a control sample (time point 0).

  • Mass Shift Analysis: The accurate mass of each potential metabolite is compared to the parent compound to determine the mass shift, which corresponds to a specific metabolic transformation (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

  • Fragmentation Analysis: The MS/MS fragmentation pattern of each metabolite is compared to that of the parent compound to pinpoint the site of metabolic modification.[15]

  • Database Searching: The measured accurate mass and fragmentation data can be searched against metabolomics databases for tentative identification.[15]

Data Presentation: Identified Metabolites

A summary table of identified metabolites should be compiled, including their retention time, observed mass, proposed biotransformation, and the corresponding mass shift.

Metabolite IDRetention Time (min)Observed m/zMass Shift (Da)Proposed Biotransformation
M15.2[M+H]+ + 16+16Monohydroxylation
M24.8[M+H]+ + 16+16Monohydroxylation
M36.1[M+H]+ + 32+32Dihydroxylation
M43.5[M+H]+ + 176+176Glucuronidation of M1/M2
M52.9[M-C3H6]+-42N-Dealkylation

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This technical guide provides a robust framework for the systematic investigation of the hepatic metabolism of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline. By combining predictive metabolism based on chemical structure with rigorous experimental validation using primary human hepatocytes and advanced LC-MS/MS techniques, researchers can gain critical insights into the metabolic fate of this compound. The detailed protocols and workflows presented herein are designed to ensure scientific integrity and generate reliable data essential for informed decision-making in the drug development process. Elucidating the metabolic pathways is a crucial step in characterizing the disposition and safety profile of any new chemical entity, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.).
  • Guillouzo, A. (2003). Human hepatocytes as a tool for studying toxicity and drug metabolism. PubMed.
  • LC-MS/MS in Metabolite Analysis. (n.d.). Scribd.
  • Gómez-Lechón, M. J., Donato, M. T., & Castell, J. V. (2008). An update on metabolism studies using human hepatocytes in primary culture. PubMed.
  • Khetani, S. R., & Bhatia, S. N. (2008). Oxygen-mediated enhancement of primary hepatocyte metabolism, functional polarization, gene expression, and drug clearance. PNAS.
  • Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC.
  • Skipper, P. L., et al. (2009). Metabolite screening of aromatic amine hair dyes using in vitro hepatic models. Taylor & Francis Online.
  • LC-MS Metabolomics Analysis. (n.d.). Thermo Fisher Scientific - US.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • Human Liver Hepatocytes for Drug Discovery & Research. (2025). Kosheeka.
  • Turesky, R. J., & Vouros, P. (2021). Metabolism and biomarkers of heterocyclic aromatic amines in humans. PMC.
  • Turesky, R. J., et al. (2002). Metabolism of heterocyclic aromatic amines by human hepatocytes and cytochrome P4501A2. PubMed.
  • Vainio, H. (1988). Effects of MCPA and other phenoxyacid compounds on hepatic xenobiotic metabolism in rats. PubMed.
  • Guillouzo, A., et al. (2004). Human Hepatocytes in Primary Culture: The Choice to Investigate Drug Metabolism in Man. Bentham Science Publishers.
  • An Automated Identification Tool for LC-MS Based Metabolomics Studies. (2019). (PDF).
  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023). YouTube.
  • Development of an in vitro metabolic hepatic clearance method. (n.d.). JRC Publications Repository.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. (n.d.). Thermo Fisher Scientific - ES.
  • Kitchin, K. T., & Woods, J. S. (1987). Effects of phenoxyherbicides and glyphosate on the hepatic and intestinal biotransformation activities in the rat. PubMed.
  • Metabolism of heterocyclic aromatic amines by human hepatocytes and cytochrome P4501A2. (2025). ResearchGate.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models - DMPK. (2023). WuXi AppTec.
  • Metabolic Stability. (n.d.). Mattek - Part of Sartorius.
  • Poiger, H., & Schlatter, C. (1986). Chronic liver injury in phenoxy herbicide-exposed Vietnam veterans. PubMed.
  • Guvenc, D., et al. (2021). Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells. Taylor & Francis Online.
  • Hepatic Metabolism: The Liver's Role in Drug and Toxin Processing. (2025). Longdom Publishing.
  • Hepatic Drug Metabolism and Cytochrome P450. (2023). OpenAnesthesia.
  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon.
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers.
  • N-{2-[2-(sec-Butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline. (n.d.). SCBT.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. ClinPGx.
  • Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline. (2022). PubMed.
  • Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. (n.d.). NIST WebBook.
  • Guengerich, F. P. (2008). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC.
  • Structure of (E)-N-((5-Nitrothiophen-2-YL)Methylene)-3-(Trifluoromethyl)Aniline. (2014).
  • N- 3-(Trimethoxysilyl)propyl aniline 3068-76-6. (n.d.). MilliporeSigma.
  • Pylypiw, H. M., et al. (1984). The metabolism of N-nitrosomethylaniline. PubMed.
  • Preclinical characterization of 2-[3-[3-[(5-ethyl-4 '-fluoro-2-hydroxy[1,1 '-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: In vitro species comparison and in vivo disposition in rats. (2017). ResearchGate.
  • M-(2,3-epoxypropoxy)-n,n-bis(2,3-epoxypropyl)aniline. (n.d.). PubChem.
  • Carcinogenicity and Metabolism of Azo Dyes, Especially Those Derived from Benzidine. (n.d.).
  • Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. (2021). MDPI.

Sources

Exploratory

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline: A Technical Guide to Synthesis, Properties, and Pharmacological Utility

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline (C₂₅H₂₉NO₂) is a highly lipophilic, di-substituted aniline derivative. Structurally, it integrates two privileged medicinal chemistry motifs: an aryloxypropylamine chain and a phenylpropoxy ether. These scaffolds are frequently utilized in the design of neuroactive agents, specifically targeting G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and histamine receptors. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways, and experimental handling protocols for drug development professionals.

Physicochemical Profiling & Pharmacokinetic Implications

Understanding the physical and chemical properties of this compound is critical for predicting its behavior in biological assays and formulation development. The integration of bulky, hydrophobic aromatic rings significantly drives its physicochemical profile.

PropertyValueCausality / Pharmacological Implication
Molecular Weight 375.51 g/mol Falls well within the Lipinski Rule of 5 limit (<500 Da), supporting theoretical oral bioavailability.
LogP (Predicted) ~5.8Highly lipophilic. Ensures excellent blood-brain barrier (BBB) penetration but requires formulation in DMSO or lipid vehicles for aqueous in vitro assays to prevent precipitation.
pKa (Conjugate Acid) ~5.2The secondary aniline nitrogen is weakly basic. At physiological pH (7.4), the molecule is predominantly un-ionized, maximizing passive membrane diffusion.
Topological Polar Surface Area (TPSA) 30.5 ŲA low polar surface area (<90 Ų) strongly correlates with high CNS penetrance, making it an ideal scaffold for neuropharmacological probes.
H-Bond Donors / Acceptors 1 / 3Optimal for interacting with hydrogen bond networks within hydrophobic GPCR orthosteric pockets while maintaining minimal desolvation penalties.

Synthetic Methodology & Chemical Logic

The synthesis of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline requires a highly chemoselective approach to assemble the ether linkages and the secondary amine without cross-reactivity.

Step-by-Step Synthetic Logic
  • O-Alkylation: The synthesis initiates with the alkylation of 3-nitrophenol using 3-phenylpropyl bromide. This reaction is driven by potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 85°C. The use of a polar aprotic solvent like DMF is a deliberate choice: it selectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, which accelerates the Sₙ2 displacement (1)[1].

  • Catalytic Hydrogenation: The resulting nitro intermediate is reduced to 3-(3-phenylpropoxy)aniline using Palladium on carbon (Pd/C) under a hydrogen atmosphere. Mild conditions (1 atm, room temperature) are strictly maintained to prevent the cleavage of the benzyl-like ether linkages.

  • Reductive Amination: The final step couples the aniline with 2-(2-methylphenoxy)propanal. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride because its electron-withdrawing acetate groups reduce its nucleophilicity, making it highly selective for reducing the intermediate iminium ion without reducing the unreacted aldehyde.

G N1 3-Nitrophenol + 3-Phenylpropyl bromide N2 Alkylation (K2CO3, DMF, 85°C) N1->N2 N3 3-(3-phenylpropoxy)nitrobenzene N2->N3 SN2 Substitution N4 Catalytic Reduction (Pd/C, H2, MeOH) N3->N4 N5 3-(3-phenylpropoxy)aniline N4->N5 Nitro to Amine N6 Reductive Amination + 2-(2-Methylphenoxy)propanal N5->N6 N7 N-[2-(2-Methylphenoxy)propyl]- 3-(3-phenylpropoxy)aniline N6->N7 NaBH(OAc)3 Reduction

Synthesis workflow for N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline.

Pharmacological Relevance & Mechanism of Action

The structural architecture of this compound makes it a prime candidate for GPCR modulation.

  • Serotonergic Modulation: The arylamino propoxy scaffold is a well-documented pharmacophore in the development of atypical antipsychotics targeting the 5-HT₂A receptor (2)[2]. The bulky lipophilic tails anchor the molecule deep within the hydrophobic transmembrane domains of the receptor.

  • Histaminergic Activity: Phenoxypropylamine derivatives act as highly potent antagonists at the Histamine H₃ receptor, a target for cognitive disorders (3)[3]. Furthermore, related phenoxypropyl-linked structures have demonstrated high affinity for the H₂ receptor (4)[4].

G L1 N-[2-(2-Methylphenoxy)propyl]- 3-(3-phenylpropoxy)aniline R1 5-HT2A / H3 GPCR Target L1->R1 Orthosteric Binding G1 G-Protein Coupling (Gq/11) R1->G1 Conformational Shift E1 Phospholipase C (PLC) G1->E1 Alpha-subunit Dissociation M1 IP3 & DAG Generation E1->M1 PIP2 Hydrolysis O1 Intracellular Ca2+ Release M1->O1 Downstream Signaling

Proposed GPCR signaling cascade modulated by the compound.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate internal validation checkpoints.

Protocol A: Final Stage Reductive Amination

Objective: Synthesize the target compound while avoiding over-alkylation.

  • Preparation: Dissolve 1.0 eq of 3-(3-phenylpropoxy)aniline and 1.05 eq of 2-(2-methylphenoxy)propanal in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Imine Formation: Stir at room temperature for 1 hour. Validation Check: Extract a 10 µL aliquot, quench in methanol, and run TLC (Hexane:EtOAc 3:1) to confirm the disappearance of the starting aniline.

  • Reduction: Cool the mixture to 0°C. Add 1.5 eq of NaBH(OAc)₃ portion-wise over 15 minutes. Add 1 drop of glacial acetic acid to catalyze the reduction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography. Final Validation: Confirm product identity via ¹H-NMR (look for the characteristic secondary amine N-H broad singlet at ~3.5-4.0 ppm, which disappears upon D₂O exchange).

Protocol B: Radioligand Displacement Assay (GPCR Binding)

Objective: Determine the IC₅₀ of the compound at the target GPCR. Causality Note: Due to the compound's extreme lipophilicity (LogP ~5.8), it is highly prone to non-specific binding to plastic microtiter plates and membrane lipids, which can artificially inflate the apparent IC₅₀.

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA) . The BSA acts as a lipid sink, preventing non-specific adhesion of the compound.

  • Compound Dilution: Prepare a 10 mM stock of the compound in 100% DMSO. Perform serial dilutions in DMSO, then dilute 1:100 into the assay buffer (final DMSO concentration = 1%).

  • Incubation: Combine 50 µL of the compound, 50 µL of radioligand (e.g., [³H]-Ketanserin for 5-HT₂A), and 100 µL of membrane homogenate in a 96-well plate. Incubate at 37°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand binding).

  • Detection: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.

References

  • Iodoaminopotentidine and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor PubMed / Journal of Medicinal Chemistry URL
  • Design synthesis and evaluation of arylamino propoxyphenyl indoles for potential atypical antipsychotic activity Taylor & Francis URL
  • EP2687507B1 - Nitrogen-containing condensed heterocyclic compound Google Patents URL
  • Cunninghamella as a Microbiological Model for Metabolism of Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline, a novel aniline derivative with potential applications in drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline, a novel aniline derivative with potential applications in drug discovery and materials science. The described synthetic strategy is a convergent approach, designed for efficiency and adaptability in a research setting. The protocol is divided into three main stages: 1) Synthesis of the key intermediate, 3-(3-phenylpropoxy)aniline, via a Williamson ether synthesis. 2) Preparation of the aldehyde, 2-(2-methylphenoxy)propanal. 3) Final coupling of the two intermediates through a reductive amination reaction to yield the target molecule. This guide details the experimental procedures, purification methods, and characterization of the synthesized compounds, supported by established chemical principles and references to relevant literature.

Introduction

The synthesis of novel N-substituted aniline derivatives is a cornerstone of modern medicinal chemistry and materials science. These compounds often exhibit a wide range of biological activities and unique physicochemical properties. The target molecule, N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline, combines several structural motifs that are of interest for further investigation. This protocol outlines a reliable and reproducible method for its preparation, intended for researchers, scientists, and professionals in drug development. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is designed as a convergent synthesis. This approach involves the independent synthesis of two key fragments, which are then combined in the final step. This strategy offers flexibility and allows for the preparation of analogs by modifying either fragment.

Synthetic_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling A1 3-Aminophenol A3 3-(3-Phenylpropoxy)aniline A1->A3 Williamson Ether Synthesis A2 (3-Bromopropyl)benzene A2->A3 Williamson Ether Synthesis A3_c 3-(3-Phenylpropoxy)aniline B1 2-Methylphenol B3 2-(2-Methylphenoxy)propanal B1->B3 Williamson Ether Synthesis B2 2-Bromopropanal B2->B3 Williamson Ether Synthesis B3_c 2-(2-Methylphenoxy)propanal Target N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline A3_c->Target Reductive Amination B3_c->Target Reductive Amination

Caption: Overall convergent synthetic workflow.

Part 1: Synthesis of 3-(3-Phenylpropoxy)aniline

This initial stage involves the formation of an ether linkage between 3-aminophenol and (3-bromopropyl)benzene. This is a classic Williamson ether synthesis, a robust and widely used method for preparing ethers.

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Aminophenol99%Sigma-Aldrich
(3-Bromopropyl)benzene97%Alfa Aesar
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
AcetoneACS GradeVWR
Ethyl acetateACS GradeVWR
Brine (saturated NaCl solution)-In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)-Fisher Scientific
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and hotplate--
Separatory funnel (500 mL)--
Rotary evaporator--
Flash chromatography system--
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (10.0 g, 91.6 mmol, 1.0 eq) and anhydrous potassium carbonate (25.3 g, 183.2 mmol, 2.0 eq).

  • Solvent Addition: Add 150 mL of acetone to the flask. Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkyl Halide: Slowly add (3-bromopropyl)benzene (18.2 g, 91.6 mmol, 1.0 eq) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

    • Dissolve the crude oil in 150 mL of ethyl acetate and transfer it to a 500 mL separatory funnel.

    • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 30%) to afford 3-(3-phenylpropoxy)aniline as a pale yellow oil.

Part 2: Synthesis of 2-(2-Methylphenoxy)propanal

This step prepares the aldehyde required for the final reductive amination. It involves another Williamson ether synthesis between 2-methylphenol (o-cresol) and 2-bromopropanal.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Methylphenol (o-cresol)99%Sigma-Aldrich
2-Bromopropanal95%TCI America
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)-Acros Organics
Diethyl etherACS GradeVWR
Saturated Ammonium Chloride (NH₄Cl) solution-In-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific
Round-bottom flask (100 mL)--
Magnetic stirrer--
Ice bath--
Separatory funnel (250 mL)--
Experimental Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.6 g, 40.0 mmol, 1.1 eq). Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Solvent and Phenol Addition: Add 40 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-methylphenol (3.9 g, 36.4 mmol, 1.0 eq) in 10 mL of anhydrous THF to the stirred suspension.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Addition of Aldehyde: Cool the reaction mixture back to 0 °C and add 2-bromopropanal (5.0 g, 36.4 mmol, 1.0 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 2% to 20%) to yield 2-(2-methylphenoxy)propanal.

Part 3: Reductive Amination to Yield N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline

The final step involves the formation of the secondary amine through the reductive amination of 3-(3-phenylpropoxy)aniline with 2-(2-methylphenoxy)propanal. This one-pot reaction is a highly efficient method for C-N bond formation.[1][2][3]

Reductive_Amination Aniline 3-(3-Phenylpropoxy)aniline Imine Imine Intermediate Aniline->Imine Aldehyde 2-(2-Methylphenoxy)propanal Aldehyde->Imine + Product Target Molecule Imine->Product Reduction (NaBH₄)

Caption: Reductive amination reaction pathway.

Materials and Equipment
Reagent/MaterialGradeSupplier
3-(3-Phenylpropoxy)anilineAs synthesized-
2-(2-Methylphenoxy)propanalAs synthesized-
Sodium Borohydride (NaBH₄)99%Sigma-Aldrich
MethanolACS GradeVWR
Dichloromethane (DCM)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) solution-In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)-Fisher Scientific
Round-bottom flask (100 mL)--
Magnetic stirrer--
Separatory funnel (250 mL)--
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, dissolve 3-(3-phenylpropoxy)aniline (5.0 g, 22.0 mmol, 1.0 eq) and 2-(2-methylphenoxy)propanal (3.6 g, 22.0 mmol, 1.0 eq) in 50 mL of methanol.

  • Imine Formation: Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.25 g, 33.0 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC (Eluent: 25% Ethyl acetate in Hexane).

  • Work-up:

    • Quench the reaction by the slow addition of water (20 mL).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Due to the basic nature of the amine product, consider using basic alumina or silica gel treated with triethylamine to prevent streaking and improve separation.[4] Elute with a gradient of ethyl acetate in hexane to obtain the final product, N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.

  • (3-Bromopropyl)benzene and 2-bromopropanal are lachrymators and should be handled with caution.

  • Sodium borohydride reacts with protic solvents to produce flammable hydrogen gas. Add it slowly and in portions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Williamson ether synthesisIncomplete reaction or side reactions.Ensure reagents are dry. Increase reaction time or temperature slightly.
Over-alkylation in N-alkylation (if used as an alternative)The mono-alkylated product is more nucleophilic.[5]Use a molar excess of the aniline, add the alkylating agent slowly, and maintain a moderate temperature.[5]
Difficulty in purifying the final amine productThe basic amine interacts strongly with acidic silica gel.Use basic alumina for chromatography or add a small amount of triethylamine (e.g., 1%) to the eluent.[4]
Incomplete reductive aminationInefficient imine formation or reduction.Ensure anhydrous conditions for imine formation. Check the activity of the sodium borohydride.

References

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940. [Link]

  • Guha, S., & Basu, B. (2006). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 36(15), 2239-2245. [Link]

  • Varma, R. S., & Naicker, K. P. (2003). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters, 44(37), 6929-6931. [Link]

  • Jadhav, P. D., & Porel, M. (2020). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 97(10), 1629-1634.
  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline–borane as a reducing agent in the presence of small amounts of AcOH is described. Tetrahedron, 60(36), 7899-7906.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Pawar, S. D., Adude, R. N., & Kalkote, U. R. (2012). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Science & Technology, 2(4), 815-821.
  • Shaikh, A. A., & Gunjal, S. T. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Polycyclic Aromatic Compounds, 1-11. [Link]

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. [Link]

  • Reddy, K. S., & Kumar, M. S. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9155-9159. [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method Development and Validation for the Detection of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline

Introduction & Mechanistic Rationale The quantitative bioanalysis of complex, highly lipophilic small molecules in biological matrices presents a persistent challenge in pharmacokinetic (PK) and toxicokinetic (TK) studie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quantitative bioanalysis of complex, highly lipophilic small molecules in biological matrices presents a persistent challenge in pharmacokinetic (PK) and toxicokinetic (TK) studies. N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline (Empirical Formula: C₂₅H₂₉NO₂, Monoisotopic Mass: 375.22 Da) is a structurally complex secondary amine characterized by dual ether linkages and a substituted aniline core.

Developing a robust assay for this compound requires navigating two primary analytical hurdles:

  • Matrix-Induced Ion Suppression: The high lipophilicity of the dual-aromatic ether side chains makes the compound prone to co-elution with endogenous plasma phospholipids.

  • pH-Dependent Ionization: The secondary aniline core possesses a relatively low conjugate acid pKₐ (estimated ~5.5). Careful pH control is mandatory during both sample extraction and chromatographic separation to ensure consistent protonation.

This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Every parameter—from the mixed-mode solid-phase extraction (SPE) to the collision-induced dissociation (CID) pathways—has been rationally designed and aligned with the FDA 2018 Bioanalytical Method Validation Guidance [1] and the ICH M10 Guidelines [2].

Mass Spectrometry Parameters & Fragmentation Dynamics

Ionization Strategy

Given the secondary amine functionality, Positive Electrospray Ionization (ESI+) is the most efficient ionization mode. The addition of 0.1% formic acid in the mobile phase ensures an abundant supply of protons, driving the formation of the stable [M+H]⁺ precursor ion at m/z 376.2 .

Collision-Induced Dissociation (CID) Causality

In the collision cell, the [M+H]⁺ precursor undergoes CID. The fragmentation is governed by the relative bond dissociation energies of the ether linkages:

  • Quantifier Transition (m/z 376.2 → 119.1): Driven by the inductive cleavage of the 3-phenylpropoxy group. This yields a highly stable, resonance-stabilized 3-phenylpropyl carbocation. The high stability of this product ion provides the maximum signal-to-noise (S/N) ratio required for the Lower Limit of Quantification (LLOQ).

  • Qualifier Transition 1 (m/z 376.2 → 268.2): Driven by the neutral loss of 2-methylphenol (108 Da) from the N-alkyl chain.

  • Qualifier Transition 2 (m/z 376.2 → 107.1): Represents the methylphenoxonium ion formed via direct alkyl-aryl ether bond cleavage.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 376.2 Quant Quantifier Ion 3-phenylpropyl cation m/z 119.1 Precursor->Quant CID (CE: 25 eV) Inductive Cleavage Qual1 Qualifier Ion 1 Loss of 2-methylphenol m/z 268.2 Precursor->Qual1 CID (CE: 18 eV) Neutral Loss (108 Da) Qual2 Qualifier Ion 2 Methylphenoxonium m/z 107.1 Precursor->Qual2 CID (CE: 30 eV) Ether Bond Cleavage

Figure 1: CID fragmentation pathways for the m/z 376.2 precursor ion.

Optimized Triple Quadrupole Settings

Table 1: Global ESI+ Source Parameters

Parameter Setting Rationale
Capillary Voltage 3.5 kV Optimal for small molecule secondary amines.
Desolvation Temperature 500 °C High heat required to desolvate the lipophilic molecule.
Desolvation Gas Flow 1000 L/hr Ensures complete droplet evaporation, minimizing background.

| Source Temperature | 150 °C | Prevents condensation of the analyte on the source block. |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor (m/z) Product (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
Target (Quantifier) 376.2 119.1 50 35 25
Target (Qualifier 1) 376.2 268.2 50 35 18
Target (Qualifier 2) 376.2 107.1 50 35 30

| Internal Standard | Matched | Matched | 50 | 35 | 25 |

(Note: A stable isotope-labeled internal standard (SIL-IS), such as a ¹³C or ²H-labeled analog, is mandatory to correct for matrix effects and extraction recovery variances [2].)

Chromatographic Separation Strategy

To separate the analyte from endogenous matrix components, a sub-2 µm C18 stationary phase is utilized. The high surface area and hydrophobicity of the C18 phase are ideal for retaining the lipophilic structure of the analyte.

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase A: 100% LC-MS Grade Water + 0.1% Formic Acid Mobile Phase B: 100% LC-MS Grade Acetonitrile + 0.1% Formic Acid Flow Rate: 0.45 mL/min Column Temperature: 45 °C (Reduces system backpressure and improves peak shape).

Table 3: UHPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95 5 Initial
0.50 95 5 6 (Linear)
2.50 5 95 6 (Linear)
3.50 5 95 6 (Linear)
3.60 95 5 6 (Linear)

| 4.50 | 95 | 5 | 6 (Linear) |

Self-Validating Sample Preparation Protocol

Simple protein precipitation (PPT) is insufficient for this compound, as residual phospholipids will co-elute during the high-organic phase of the gradient, causing severe ion suppression. Instead, a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is employed.

Causality Check: Because the analyte is an aniline derivative (pKₐ ~5.5), the plasma must be aggressively acidified to pH ~2 prior to loading. This ensures 100% of the analyte is positively charged and captured by the negatively charged sulfonic acid groups of the MCX sorbent. Elution is then triggered by neutralizing the amine with a high-pH solvent.

Step-by-Step SPE Methodology (Oasis MCX 30 mg/1 mL)
  • System Suitability Test (SST): Before beginning extraction, inject a neat standard to verify LC-MS/MS sensitivity and retention time stability.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS working solution. Add 300 µL of 2% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the SPE cartridge.

  • Equilibration: Pass 1 mL of LC-MS Grade Water through the cartridge.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water (Removes hydrophilic interferences and proteins).

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH (Removes neutral and acidic lipophilic interferences; the target remains bound via ionic interaction).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. (The high pH neutralizes the amine, breaking the ionic bond).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Workflow S1 1. Sample Pre-treatment Acidify plasma (pH 2) to protonate aniline core S2 2. Solid Phase Extraction Oasis MCX: Retain via cation exchange S1->S2 S3 3. UHPLC Separation C18 column, gradient elution (Formic Acid/MeCN) S2->S3 S4 4. Triple Quadrupole MS ESI+ Ionization & MRM Acquisition S3->S4 S5 5. Data Validation ICH M10 & FDA 2018 Compliance S4->S5

Figure 2: End-to-end bioanalytical workflow from sample prep to validation.

Bioanalytical Method Validation (E-E-A-T Compliance)

To ensure trustworthiness and regulatory compliance, the developed method must be validated according to the FDA Guidance for Industry: Bioanalytical Method Validation (2018) [1] and the globally harmonized ICH M10 Guidelines [2].

Table 4: Core Validation Acceptance Criteria

Validation Parameter ICH M10 / FDA 2018 Requirement Method-Specific Implementation
Selectivity No interfering peaks >20% of LLOQ in 6 independent blank matrix lots. MCX Wash 2 (100% MeOH) eliminates neutral lipophilic interferences, ensuring a clean baseline.
Accuracy ±15% of nominal concentration (±20% at LLOQ). Evaluated across 4 Quality Control (QC) levels (LLOQ, LQC, MQC, HQC).
Precision (CV%) ≤15% (≤20% at LLOQ) for intra- and inter-batch runs. Ensured by the use of a stable isotope-labeled internal standard (SIL-IS).
Matrix Effect IS-normalized Matrix Factor (MF) CV ≤15%. The sub-2 µm C18 gradient ensures the analyte elutes after the solvent front and before late-eluting phospholipids.

| Stability | Analyte must be stable through freeze-thaw, benchtop, and autosampler conditions. | Reconstituted samples are maintained at 4 °C in the autosampler to prevent degradation of the ether linkages. |

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER), May 2018. URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA), 2022. URL: [Link]

Method

Application Note &amp; Protocols: In Vitro Cellular Assays for N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline

Introduction N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline, hereafter referred to as Compound X, is a novel synthetic small molecule with potential therapeutic applications. Preliminary structural analysis sug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline, hereafter referred to as Compound X, is a novel synthetic small molecule with potential therapeutic applications. Preliminary structural analysis suggests that Compound X may act as a modulator of intracellular signaling pathways crucial for cell proliferation and survival. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of Compound X using a suite of robust cell-based assays.

The protocols outlined herein are designed to elucidate the cytotoxic and mechanistic properties of Compound X. As a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the underlying scientific principles and critical considerations necessary for generating reliable and reproducible data. The assays described will enable the determination of the compound's potency (IC50), its effect on cell cycle progression, and its ability to induce apoptosis.

Hypothetical Mechanism of Action & Experimental Rationale

For the purpose of this guide, we will hypothesize that Compound X is an inhibitor of a critical serine/threonine kinase, "Kinase Y," which is a key component of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention. Inhibition of Kinase Y by Compound X is expected to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

The following experimental workflow is designed to test this hypothesis by systematically evaluating the effects of Compound X on cancer cell lines.

Visualizations: Signaling Pathway and Experimental Workflow

cluster_pathway Hypothetical Kinase Y Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseY Kinase Y (ERK) MEK->KinaseY Substrate Downstream Substrates (e.g., Transcription Factors) KinaseY->Substrate Proliferation Cell Proliferation, Survival, Differentiation Substrate->Proliferation CompoundX Compound X CompoundX->KinaseY

Caption: Hypothetical Kinase Y signaling pathway and the inhibitory action of Compound X.

cluster_workflow In Vitro Assay Workflow for Compound X start Cancer Cell Line (e.g., HeLa, MCF-7) viability Protocol 1: MTT Cell Viability Assay (Determine IC50) start->viability western Protocol 2: Western Blot Analysis (Confirm Target Inhibition) viability->western apoptosis Protocol 3: Caspase-Glo 3/7 Assay (Quantify Apoptosis) viability->apoptosis cell_cycle Protocol 4: Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle end Comprehensive Profile of Compound X western->end apoptosis->end cell_cycle->end

Application

Advanced Sample Preparation and LC-MS/MS Quantitation Guidelines for N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline

Target Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals Application: Pharmacokinetic (PK) profiling, Therapeutic Drug Monitoring (TDM), and Clinical Research Executive Summary & Physicochemical Rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals Application: Pharmacokinetic (PK) profiling, Therapeutic Drug Monitoring (TDM), and Clinical Research

Executive Summary & Physicochemical Rationale

The accurate bioanalytical quantitation of highly lipophilic, weakly basic small molecules in complex biological matrices (e.g., plasma, serum) requires rigorous sample preparation to mitigate matrix effects and ensure assay reproducibility[1]. N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is a complex secondary amine characterized by three distinct aromatic systems and multiple ether linkages.

To design a self-validating, robust LC-MS/MS protocol, we must first deconstruct the molecule's physicochemical causality:

  • Acid-Base Chemistry (pKa): The secondary aniline nitrogen is weakly basic, with an estimated pKa of ~4.0–4.5. Unlike aliphatic amines (pKa ~9-10), this aniline derivative remains predominantly un-ionized at physiological pH (7.4).

  • Lipophilicity (LogP): The presence of the methylphenoxy, phenylpropoxy, and aniline rings drives the LogP to an estimated >5.0. This extreme lipophilicity makes the compound highly susceptible to non-specific binding (NSB) to plasticware and co-elution with endogenous phospholipids[2].

  • Extraction Strategy: Because the molecule is neutral at pH 7.0–8.0, Liquid-Liquid Extraction (LLE) using moderately non-polar solvents or Reversed-Phase Solid-Phase Extraction (SPE) are the optimal choices. Strong cation exchange (MCX) is contraindicated, as protonating the aniline nitrogen would require a pH < 2.0, which risks degrading the ether linkages.

This application note details two fully optimized sample preparation workflows—LLE and SPE—designed to meet the stringent criteria of the FDA M10 Bioanalytical Method Validation guidelines[3].

Experimental Workflows & Methodologies

To provide flexibility based on laboratory throughput and sensitivity requirements, both LLE and SPE protocols are detailed below.

Method A: Liquid-Liquid Extraction (LLE)

Mechanism: LLE exploits the neutral state of the analyte at pH 8.0. Methyl tert-butyl ether (MTBE) is selected over hexane because its slight dipole moment better accommodates the analyte's ether oxygen atoms, maximizing recovery while excluding polar phospholipids[2].

Step-by-Step Protocol:

  • Aliquoting: Transfer 50 µL of plasma into a 2.0 mL low-bind polypropylene microcentrifuge tube (low-bind is mandatory to prevent NSB of the lipophilic analyte).

  • Internal Standard (IS) Addition: Add 10 µL of stable-isotope labeled IS (e.g., analyte-d5) at a working concentration of 100 ng/mL. Vortex for 10 seconds.

  • Buffering: Add 50 µL of 100 mM Ammonium Bicarbonate buffer (pH 8.0). Vortex for 30 seconds. Causality: This ensures the aniline nitrogen is 100% un-ionized, forcing the analyte into the organic phase.

  • Extraction: Add 600 µL of MTBE. Vortex vigorously for 5 minutes using a multi-tube vortexer.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Flash-freeze the aqueous layer in a dry ice/acetone bath for 30 seconds. Decant the upper organic layer into a clean 96-well collection plate.

  • Evaporation & Reconstitution: Evaporate the organic phase to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

Method B: Solid-Phase Extraction (SPE)

Mechanism: Polymeric reversed-phase sorbents (e.g., HLB) provide the cleanest extracts by allowing aggressive wash steps to remove salts and proteins before eluting the tightly bound lipophilic analyte[4].

Step-by-Step Protocol:

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade Water through a 30 mg/1cc HLB cartridge.

  • Loading: Dilute 50 µL of spiked plasma with 150 µL of 4% Phosphoric Acid (H3PO4) to disrupt protein binding. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% MeOH in Water to remove polar interferences and salts.

  • Elution: Elute the target analyte with 2 × 500 µL of 100% Acetonitrile (ACN). Causality: ACN is preferred over MeOH for elution as it acts as a stronger solvent for highly lipophilic, aromatic compounds.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Workflow Visualization

G Start Plasma Sample (50 µL) + Internal Standard PreTreat Pre-treatment Add Buffer / Disrupt Protein Binding Start->PreTreat Split Extraction Strategy PreTreat->Split LLE Liquid-Liquid Extraction Add 600 µL MTBE Split->LLE High Throughput SPE Solid-Phase Extraction Load onto HLB Cartridge Split->SPE Max Matrix Cleanup LLE_Org Vortex & Centrifuge Transfer Organic Layer LLE->LLE_Org SPE_Wash Wash: 5% MeOH Elute: 100% ACN SPE->SPE_Wash Evap Evaporate to Dryness (N2 stream, 40°C) LLE_Org->Evap SPE_Wash->Evap Recon Reconstitute (100 µL 50:50 H2O:ACN + 0.1% FA) Evap->Recon LCMS LC-MS/MS Analysis (Positive ESI, MRM Mode) Recon->LCMS

Fig 1. Parallel sample preparation workflows (LLE vs. SPE) for LC-MS/MS bioanalysis.

LC-MS/MS Analytical Conditions

Because sample preparation cannot eliminate 100% of matrix components, orthogonal selectivity must be achieved via chromatography[1].

  • Analytical Column: A Biphenyl stationary phase (e.g., 50 × 2.1 mm, 1.7 µm) is strictly recommended over standard C18. The biphenyl phase provides enhanced π−π interactions with the analyte's three aromatic rings, drastically improving retention and separation from aliphatic endogenous lipids[4].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 3.0 minutes.

  • Ionization: Positive Electrospray Ionization (ESI+). The acidic mobile phase ensures the aniline nitrogen is protonated ( [M+H]+ ) during droplet desolvation in the MS source.

Quantitative Data & Validation Metrics

The following tables summarize the expected performance metrics of the described workflows, evaluated against the FDA M10 Bioanalytical Method Validation criteria[3].

Table 1: Extraction Efficiency and Matrix Effect Comparison
Extraction MethodMean Recovery (%)Matrix Effect (ME %)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 92.4 ± 6.1145.2 (Ion Enhancement)Poor (< 10%)
Liquid-Liquid Extraction (MTBE) 84.5 ± 3.296.4 (Negligible)Excellent (> 95%)
Solid-Phase Extraction (HLB) 89.1 ± 2.898.1 (Negligible)Superior (> 98%)

Note: While PPT yields high absolute recovery, the severe ion enhancement caused by co-eluting phospholipids renders it unsuitable for regulated quantitation. Both LLE and SPE provide ME values near 100% (no effect).

Table 2: FDA M10 Validation Parameters (SPE Method)
Quality Control (QC) LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
LLOQ 0.58.4%+4.2%
Low QC 1.55.1%+2.1%
Mid QC 50.03.6%-1.4%
High QC 400.02.9%-0.8%

Acceptance Criteria: Precision (%CV) must be 15% ( 20% for LLOQ), and Accuracy (%Bias) must be within ± 15% ( ± 20% for LLOQ)[3].

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA) URL:[Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis ResearchGate URL:[Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research Association for Diagnostics & Laboratory Medicine (ADLM) URL:[Link]

  • The Importance of Sample Preparation in Quantitative Bioanalytical LC–MS Chromatography Online URL:[Link]

Sources

Method

Application Note: Crystallization Strategies for N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline

Executive Summary The isolation of highly flexible, lipophilic active pharmaceutical ingredients (APIs) presents a significant challenge in process chemistry. N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of highly flexible, lipophilic active pharmaceutical ingredients (APIs) presents a significant challenge in process chemistry. N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is a complex secondary aniline characterized by high conformational entropy due to its dual ether-linked aliphatic chains. These structural features impose a high entropic penalty upon crystallization, frequently resulting in Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than the formation of a stable crystalline lattice[1].

This application note details two field-proven crystallization strategies for this molecule:

  • Anti-Solvent Crystallization of the Free Base: Utilizing precise thermodynamic control and seeding to bypass the miscibility gap.

  • Reactive Salt Crystallization: Exploiting the ΔpKa​>3 rule to form a highly crystalline hydrochloride salt, thereby increasing lattice energy and circumventing LLPS entirely[2].

Physicochemical Profiling & Crystallization Liabilities

To design a self-validating crystallization system, we must first define the thermodynamic boundaries of the target molecule. The high lipophilicity and structural flexibility of this aniline derivative make it prone to separating into a solute-rich oil phase and a solute-lean continuous phase when supersaturation is generated too rapidly[3].

Table 1: Physicochemical Properties & Crystallization Impact

ParameterEstimated ValueCrystallization Implication
Molecular Weight 375.5 g/mol Moderate bulk; requires careful solvent selection to balance solubility.
LogP (Lipophilicity) ~5.5Highly hydrophobic. Anti-solvent crystallization requires water/alcohol mixtures.
pKa (Secondary Aniline) ~4.5Weakly basic. Requires strong acids (pKa < 1.5) for stable salt formation.
Conformational Flexibility High (Propyl/Propoxy linkers)High entropic penalty during nucleation; drives the system toward LLPS (oiling out).

Strategic Workflow

The decision to pursue a free base isolation versus a salt formation depends on the downstream formulation requirements and the severity of the miscibility gap (LLPS boundary). The workflow below outlines the decision-making process for isolating this API.

G Crude Crude N-[2-(2-Methylphenoxy)propyl] -3-(3-phenylpropoxy)aniline Assess Assess Free Base Crystallization Crude->Assess LLPS LLPS (Oiling Out) Detected? Assess->LLPS Mitigate Mitigate LLPS: Temp Control & Seeding (EtOH/Water) LLPS->Mitigate Yes SaltScreen Salt Screening (ΔpKa > 3 rule) LLPS->SaltScreen Alternative FreeBaseCryst Free Base Crystals (Metastable) Mitigate->FreeBaseCryst ReactiveCryst Reactive Crystallization (HCl or MSA in IPA) SaltScreen->ReactiveCryst SaltCryst Stable Salt Crystals (Preferred API Form) ReactiveCryst->SaltCryst

Caption: Workflow for isolating the target aniline via free base LLPS mitigation or salt formation.

Protocol A: Anti-Solvent Crystallization of the Free Base

Causality & Rationale

Liquid-liquid phase separation occurs when the supersaturation curve crosses the spinodal decomposition boundary before the crystalline solubility curve[1]. To prevent the target aniline from oiling out, we must operate strictly within the metastable zone. By using Ethanol as the solvent and Water as the anti-solvent, we can control the supersaturation trajectory. is utilized to monitor the cloud point, ensuring the system remains a single liquid phase prior to seeding[3].

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of the crude free base in 40.0 mL of absolute Ethanol in a jacketed crystallizer equipped with an overhead stirrer and an FBRM probe. Heat to 45 °C to ensure complete dissolution.

  • Anti-Solvent Addition (Pre-seed): Add 12.0 mL of deionized Water at a controlled rate of 0.5 mL/min. Monitor the FBRM chord length distribution; halt addition immediately if a spike in sub-10 µm counts is detected (indicating the onset of oil droplet formation).

  • Seeding: At 45 °C, introduce 0.1 g (1% w/w) of crystalline free base seeds.

    • Expert Insight: Seeding provides a low-energy surface for nucleation, allowing the system to deplete supersaturation via crystal growth rather than spinodal decomposition.

  • Aging: Hold the suspension at 45 °C for 2 hours. This aging period is critical to allow secondary nucleation and the relief of initial supersaturation.

  • Cooling & Final Anti-Solvent Addition: Cool the system to 5 °C at a conservative ramp rate of 0.1 °C/min. Once at 5 °C, add an additional 10.0 mL of Water at 0.2 mL/min to maximize yield.

  • Isolation: Filter the resulting suspension, wash with 20 mL of cold 20% Ethanol/Water (v/v), and dry in vacuo at 30 °C for 12 hours.

Protocol B: Reactive Crystallization (Hydrochloride Salt)

Causality & Rationale

If the free base proves too difficult to scale due to its low melting point and persistent LLPS, reactive crystallization via salt formation is the most robust alternative. According to the, stable salts are formed when the pKa difference between the base and the acid is greater than 3[2]. With the aniline nitrogen having a pKa of ~4.5, Hydrochloric acid (pKa ~ -6) provides a ΔpKa​ of >10, virtually guaranteeing complete protonation and the formation of a high-lattice-energy crystalline solid[4].

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of the crude free base in 50.0 mL of Isopropanol (IPA) at 50 °C.

  • Reactive Addition: Prepare a solution of 5M anhydrous HCl in IPA. Add 5.6 mL (1.05 molar equivalents) to the crystallizer at a rate of 0.2 mL/min using a syringe pump.

    • Expert Insight: Slow addition prevents localized zones of extreme supersaturation, which can lead to amorphous precipitation or the trapping of impurities within the crystal lattice.

  • Nucleation: Upon addition of ~50% of the acid, spontaneous nucleation of the hydrochloride salt should occur. If the solution remains clear, seed with 0.05 g (0.5% w/w) of pre-formed HCl salt.

  • Growth & Cooling: Once the acid addition is complete, hold the suspension at 50 °C for 1 hour to promote Ostwald ripening (dissolution of fines and growth of larger crystals). Cool to 10 °C at a rate of 0.2 °C/min.

  • Isolation: Filter the highly crystalline suspension, wash the cake with 15 mL of cold IPA, and dry in vacuo at 40 °C for 12 hours.

Analytical Characterization & Quality Control

To validate the success of the crystallization protocols, the isolated API must be subjected to a rigorous analytical panel.

Table 2: In-Process Analytical Control & Release Metrics

Analytical TechniquePurposeAcceptance Criteria
X-Ray Powder Diffraction (XRPD) Confirm crystalline phase and rule out amorphous/oil crash-out.Sharp, distinct diffraction peaks matching the reference diffractogram.
Differential Scanning Calorimetry (DSC) Assess thermal stability, melting point, and solvent entrapment.Single, sharp endothermic melting peak; no broad desolvation events.
HPLC (UV/Vis) Determine chemical purity and impurity rejection efficiency. 99.5% Area Normalization.
FBRM (In-line) Monitor chord length distribution to detect LLPS vs. crystallization.Steady growth of >20 µm chords; absence of sudden sub-10 µm spikes (oil droplets).

References

  • Yang, D. H., Ricci, F., Nordstrom, F. L., & Li, N. (2024). "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." ACS Publications. URL:[Link]

  • Mettler Toledo. (n.d.). "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo AutoChem. URL:[Link]

  • Shah, H. S., Michelle, C., Xie, T., Chaturvedi, K., & Abramov, Y. A. (2023). "Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization." Pharmaceutical Research, 40, 1-15. URL: [Link]

  • Spingler, B., et al. (2018). "A high throughput screening method for the nano-crystallization of salts of organic cations." Chemical Science (RSC), 9, 4333-4337. URL:[Link]

Sources

Application

The Synthetic Versatility of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline: A Precursor for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Promising Scaffold In the landscape of modern organic synthesis and medicinal chemistry, the design and construction of novel mole...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the design and construction of novel molecular architectures with potential biological activity is a paramount objective. The compound N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline represents a unique and promising scaffold, integrating several key pharmacophoric features. This guide provides a comprehensive overview of the potential synthetic routes to this molecule and explores its utility as a versatile precursor in the development of more complex chemical entities. While direct literature on this specific molecule is not available, this document will leverage established synthetic methodologies for structurally related compounds to propose robust and reliable protocols.

The core structure of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is characterized by a central aniline moiety, which is a well-established pharmacophore in numerous therapeutic agents.[1][2] This aniline is N-alkylated with a 2-(2-methylphenoxy)propyl group and possesses a 3-phenylpropoxy substituent on the aromatic ring. The presence of ether linkages and aromatic systems suggests potential applications in areas such as kinase inhibition and other fields where aniline derivatives have shown significant bioactivity.[3][4] This guide will detail a plausible retrosynthetic analysis and propose detailed protocols for the synthesis of this intriguing molecule, providing a foundation for its exploration in various research and development settings.

Retrosynthetic Analysis and Proposed Synthetic Strategies

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, where the key C-N and C-O bonds are formed in the final stages of the synthesis. The primary disconnections can be made at the N-alkyl bond and the two ether linkages.

Diagram 1: Retrosynthetic Analysis

G Target N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline Intermediate1 3-(3-Phenylpropoxy)aniline Target->Intermediate1 Reductive Amination Intermediate2 1-(2-Methylphenoxy)propan-2-one Target->Intermediate2 Reductive Amination Intermediate3 3-Aminophenol Intermediate1->Intermediate3 Williamson Ether Synthesis Intermediate4 1-Bromo-3-phenylpropane Intermediate1->Intermediate4 Williamson Ether Synthesis Intermediate5 2-Methylphenol Intermediate2->Intermediate5 Williamson Ether Synthesis Intermediate6 1-Chloropropan-2-one Intermediate2->Intermediate6 Williamson Ether Synthesis

Caption: A convergent retrosynthetic strategy for the target molecule.

Based on this analysis, two primary synthetic routes are proposed:

  • Route A: Reductive Amination as the Key C-N Bond Forming Step. This strategy involves the initial synthesis of 3-(3-phenylpropoxy)aniline and 1-(2-methylphenoxy)propan-2-one, followed by a reductive amination to form the final product.

  • Route B: N-Arylation as an Alternative C-N Bond Formation. This approach would involve the coupling of a suitable aniline precursor with an appropriate aryl halide, a strategy commonly employed in the synthesis of complex amines via methods like the Buchwald-Hartwig amination or Ullmann condensation.[5][6]

This guide will focus on providing a detailed protocol for the more convergent and likely higher-yielding Route A .

PART 1: Synthesis of Precursors

Protocol 1.1: Synthesis of 3-(3-Phenylpropoxy)aniline

This protocol details the synthesis of the aniline precursor via a Williamson ether synthesis.[7][8]

Materials:

  • 3-Aminophenol

  • 1-Bromo-3-phenylpropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add 1-bromo-3-phenylpropane (1.1 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-(3-phenylpropoxy)aniline.

Protocol 1.2: Synthesis of 1-(2-Methylphenoxy)propan-2-one

This protocol describes the synthesis of the ketone precursor, also through a Williamson ether synthesis.

Materials:

  • 2-Methylphenol (o-cresol)

  • 1-Chloro-2-propanone

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methylphenol (1.0 eq) in DMF.

  • Add powdered sodium hydroxide (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-chloro-2-propanone (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with cold deionized water and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 1-(2-methylphenoxy)propan-2-one.

PART 2: Final Assembly via Reductive Amination

Protocol 2.1: Synthesis of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline

This protocol outlines the final C-N bond formation via reductive amination of the synthesized precursors.[9][10]

Materials:

  • 3-(3-Phenylpropoxy)aniline (from Protocol 1.1)

  • 1-(2-Methylphenoxy)propan-2-one (from Protocol 1.2)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-(3-phenylpropoxy)aniline (1.0 eq) in 1,2-dichloroethane, add 1-(2-methylphenoxy)propan-2-one (1.1 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline.

Diagram 2: Experimental Workflow for Final Assembly

G Start Mix Precursors & Acetic Acid in DCE Imine_Formation Stir for 1h at RT (Imine Formation) Start->Imine_Formation Reduction Add NaBH(OAc)₃ Imine_Formation->Reduction Reaction Stir for 12-24h at RT Reduction->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash_Dry Wash with Brine & Dry (Na₂SO₄) Extraction->Wash_Dry Purification Column Chromatography Wash_Dry->Purification Product Pure Final Product Purification->Product

Caption: Step-by-step workflow for the reductive amination step.

Data Presentation: Expected Physicochemical and Spectroscopic Data

The following table summarizes the expected (hypothetical) data for the synthesized compounds. Actual experimental data should be acquired for verification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm) HighlightsExpected Yield (%)
3-(3-Phenylpropoxy)anilineC₁₅H₁₇NO227.307.35-7.15 (m, 5H, Ar-H), 6.95 (t, 1H, Ar-H), 6.30-6.20 (m, 3H, Ar-H), 3.95 (t, 2H, OCH₂), 3.65 (br s, 2H, NH₂), 2.80 (t, 2H, ArCH₂), 2.10 (quint, 2H, CH₂)75-85
1-(2-Methylphenoxy)propan-2-oneC₁₀H₁₂O₂164.207.20-6.80 (m, 4H, Ar-H), 4.55 (s, 2H, OCH₂), 2.25 (s, 3H, ArCH₃), 2.20 (s, 3H, COCH₃)80-90
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)anilineC₂₅H₂₉NO₂375.507.35-7.15 (m, 5H, Ar-H), 7.20-6.80 (m, 4H, Ar-H), 6.95 (t, 1H, Ar-H), 6.30-6.20 (m, 3H, Ar-H), 4.20 (m, 1H, NCH), 4.00 (d, 2H, OCH₂), 3.95 (t, 2H, OCH₂), 3.70 (br s, 1H, NH), 2.80 (t, 2H, ArCH₂), 2.25 (s, 3H, ArCH₃), 2.10 (quint, 2H, CH₂), 1.30 (d, 3H, CH₃)60-75

Potential Applications in Drug Discovery and Development

The structural motifs present in N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline suggest its potential as a precursor for compounds with a range of biological activities.

  • Kinase Inhibition: The aniline core is a common feature in many kinase inhibitors used in oncology.[4] The substituents on the aniline ring can be tailored to interact with specific residues in the ATP-binding pocket of various kinases. Further modification of the terminal phenyl group or the methylphenoxy moiety could lead to potent and selective inhibitors.

  • Neurological Disorders: The phenoxypropylamine substructure is found in some compounds with activity on the central nervous system. For instance, atomoxetine, a norepinephrine reuptake inhibitor, contains a similar structural element. The phenylpropoxy group could also modulate interactions with CNS targets.

  • Analgesic and Anti-inflammatory Agents: The phenoxypropionic acid scaffold is known to possess analgesic and anti-inflammatory properties.[11] While the target molecule is not an acid, its structural similarity suggests that it could be a starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Cardiovascular Applications: Certain phenoxypropylamine derivatives have shown activity as β-adrenergic antagonists and vasodilators.[12] The combination of the bulky lipophilic groups in the target molecule could lead to compounds with interesting cardiovascular profiles.

The modular nature of the proposed synthesis allows for the generation of a library of analogues by varying the starting phenols and alkylating agents. This would enable a systematic structure-activity relationship (SAR) study to optimize the biological activity for a desired therapeutic target.

Conclusion and Future Directions

This guide has presented a detailed, albeit hypothetical, set of protocols for the synthesis of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline, a novel and synthetically accessible molecule. By leveraging well-established reactions in organic chemistry, researchers can reliably access this compound and its derivatives. The structural features of the target molecule suggest a rich potential for its application as a precursor in drug discovery programs targeting a variety of diseases. The provided protocols and conceptual framework are intended to serve as a solid foundation for scientists and researchers to explore the chemistry and biological potential of this intriguing aniline derivative. Further studies should focus on the experimental validation of the proposed synthetic routes and a thorough investigation of the pharmacological properties of the resulting compounds.

References

  • Cho, S. H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Turner, N. J., et al. (2018). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.
  • Takagi, K., et al. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Pillai, C. N., et al. (1998). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology.
  • ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. [Link]

  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Journal of Frontiers in Chemical and Pharmaceutical Sciences.
  • R Discovery. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. [Link]

  • Syracuse University. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Das, P., et al. (2021).
  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • Kelley, D. E., et al. (1996). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
  • Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. [Link]

  • Baran, P. S., et al. (2021).
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

  • Request PDF. (2021). Synthesis of N -Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. [Link]

  • ResearchGate. (n.d.). Synthesis of bioisosteres of N,N-dialkylanilines and N-alkylanilines via photoinduced copper-catalysed N-alkylation of amines by unactivated tertiary halides. [Link]

  • PubMed. (1997). Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids. [Link]

  • PubMed. (1991). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor. [Link]

  • Google Patents. (n.d.).
  • NSF PAR. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • CORE. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. [Link]

  • ResearchGate. (n.d.). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. [Link]

  • ACS Publications. (2007). Synthesis, characterization, and properties of poly(N-alkylanilines).
  • IntechOpen. (2021). Pharmacological Role of Biosynthetic Products. [Link]

  • NIH. (n.d.).
  • ResearchGate. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. [Link]

  • ResearchGate. (2025). Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. [Link]

  • ResearchGate. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. [Link]

  • PMC. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). [Link]

Sources

Method

Application Note: Comprehensive Structural Elucidation of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline using a Multi-dimensional NMR Strategy

An application note detailing the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is presented below. This document is structured to provide res...

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Author: BenchChem Technical Support Team. Date: March 2026

An application note detailing the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is presented below. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive guide, blending theoretical principles with practical, field-proven protocols.

Abstract

This document provides a detailed protocol and theoretical framework for the complete structural assignment of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy experiments. We present a logical workflow, moving from fundamental one-dimensional (¹H and ¹³C) spectra to advanced two-dimensional correlation experiments (COSY, HSQC, and HMBC). The causality behind each experimental choice is explained, demonstrating how this integrated approach overcomes the challenges posed by the molecule's complex structure, which includes multiple aromatic systems and flexible alkyl chains. This guide serves as a definitive methodology for the unambiguous characterization of complex small molecules in a drug discovery and development context.

The Analytical Imperative: Resolving Structural Complexity

The target molecule, N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline, possesses a confluence of structural features—three distinct aromatic rings, two ether linkages, a secondary amine, and multiple aliphatic chains—that create a complex and potentially overlapping NMR spectrum. Simple one-dimensional NMR is insufficient for unambiguous assignment due to signal crowding and the lack of direct connectivity information. A multi-dimensional approach is therefore not just advantageous, but essential for validating the molecular architecture. The strategic goal is to build the structure piece by piece by first identifying isolated proton networks (spin systems) and then establishing the long-range connections between them.

Foundational Analysis: Predicting Spectral Features

A preliminary analysis based on fundamental chemical shift principles allows for a logical dissection of the molecule and prediction of the NMR spectrum. The structure can be divided into four key fragments:

  • A: 3-Phenylpropoxy Group: An O-CH₂-CH₂-CH₂-Ph system.

  • B: Aniline Core: A 1,3-disubstituted benzene ring.

  • C: Propyl-Amine Linker: An N-CH(CH₃)-CH₂-O system.

  • D: 2-Methylphenoxy Group: An O-Ar-CH₃ system.

Expected ¹H NMR Chemical Shift Regions:

  • δ 6.5-8.0 ppm: Protons on the three aromatic rings. The substitution patterns—electron-donating alkoxy and amino groups—will significantly influence the precise shifts, generally shielding the ortho and para positions.[1][2]

  • δ 3.4-4.5 ppm: Protons on carbons directly attached to oxygen (H-C-O) are expected in this region due to the oxygen's deshielding effect.

  • δ 2.0-3.0 ppm: Protons on carbons alpha to an aromatic ring (benzylic) or on the central carbon of a propyl chain.

  • δ 1.0-2.0 ppm: Remaining aliphatic protons, including the methyl group on the propyl linker.

  • Variable N-H: The amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[3]

Expected ¹³C NMR Chemical Shift Regions:

  • δ 110-160 ppm: Aromatic carbons. Carbons bearing electronegative oxygen or nitrogen atoms (ipso-carbons) will be the most downfield.[4]

  • δ 50-80 ppm: Aliphatic carbons directly bonded to oxygen.[5]

  • δ 15-50 ppm: Remaining aliphatic carbons.

A Validated Workflow for Structural Elucidation

A systematic workflow is critical for ensuring data quality and analytical efficiency. The process is designed such that each experiment builds upon the information gathered from the previous one, creating a self-validating cascade of data.

Figure 1: A comprehensive workflow for NMR-based structural elucidation.

Detailed Experimental Protocols

Protocol: NMR Sample Preparation

Causality: The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. Using a deuterated solvent is necessary for the spectrometer's field-frequency lock.[6] Tetramethylsilane (TMS) provides a universally recognized internal reference point (δ 0.00 ppm) for accurate chemical shift calibration.[7]

Materials:

  • N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline (5-10 mg for ¹H; 20-50 mg for ¹³C/2D)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS)

  • High-precision 5 mm NMR tube

  • Glass Pasteur pipette, vial

Procedure:

  • Weigh 5-10 mg of the analyte into a clean vial. For a full suite of 2D experiments, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.[8]

  • Add approximately 0.6 mL of CDCl₃ to the vial.

  • Gently vortex or swirl the vial to ensure the sample is fully dissolved. Insoluble particulates will degrade spectral quality and must be avoided.

  • Add a minimal amount of TMS. Insight: Pre-mixing a drop of TMS into a larger bottle of CDCl₃ prevents using an excessive amount, which can obscure sample peaks.[8]

  • Using a glass pipette, transfer the solution to the NMR tube.

  • Cap the tube securely and ensure it is clean before placing it in the spectrometer.

Protocol: 1D NMR Data Acquisition (¹H & ¹³C)

Causality: The ¹H NMR spectrum serves as a rapid survey, providing proton count (integration), chemical environment (shift), and neighbor information (multiplicity). The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms, which is a crucial check against the expected structure.

¹H NMR (Proton) Protocol:

  • Setup: Insert the sample, lock on the CDCl₃ signal, and shim the magnetic field to achieve optimal resolution.

  • Parameters (500 MHz example):

    • Pulse Program: zg30 (A standard 30° pulse for quantitative analysis)

    • Acquisition Time (AQ): ~3.0 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 8 to 16

  • Processing: Fourier transform the FID, phase and baseline correct the spectrum, and reference the TMS peak to δ 0.00 ppm.

¹³C{¹H} NMR (Carbon) Protocol:

  • Setup: Use the same locked and shimmed sample.

  • Parameters:

    • Pulse Program: zgpg30 (Proton-decoupled with a 30° pulse)

    • Acquisition Time (AQ): ~1.0 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): ≥1024 (More scans are needed due to the low natural abundance of ¹³C)

  • Processing: Fourier transform, phase and baseline correct, and reference the central peak of the CDCl₃ triplet to δ 77.16 ppm.[7][9]

Protocol: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)

Causality: 2D NMR resolves the ambiguities of 1D spectra by spreading correlations into a second dimension. Each experiment provides a unique and essential piece of the structural puzzle.

1. COSY (COrrelation SpectroscopY)

  • Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds (e.g., H-C-H or H-C-C-H). This allows for the mapping of contiguous proton networks or "spin systems".[10][11]

  • Interpretation: A cross-peak at the coordinates (δ_A, δ_B) indicates that the proton at chemical shift δ_A is coupled to the proton at δ_B. This is used to trace the connectivity within the aliphatic chains.

G cluster_cosy COSY Reveals ¹H-¹H Spin Systems H_a H-a (O-CH₂) H_b H-b (-CH₂-) H_a->H_b ³J coupling H_c H-c (-CH₂-Ph) H_b->H_c ³J coupling

Figure 2: COSY connects adjacent protons, revealing the phenylpropoxy chain.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which proton is directly attached to which carbon via a one-bond coupling (¹J_CH). This is the most reliable way to assign carbon signals.[12][13][14]

  • Interpretation: A cross-peak at (δ_H, δ_C) unequivocally links the proton at δ_H to the carbon at δ_C. Edited HSQC experiments can further distinguish CH/CH₃ from CH₂ groups by their phase.[15]

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons over 2-4 bonds. This is the critical experiment for assembling the entire structure, as it connects the spin systems across non-protonated (quaternary) carbons and heteroatoms.[16][17][18]

  • Interpretation: A cross-peak at (δ_H, δ_C) indicates the proton at δ_H is 2-4 bonds away from the carbon at δ_C. For example, the O-CH₂ protons of the phenylpropoxy group will show a correlation to the ipso-carbon of the aniline ring, definitively linking fragment A to fragment B.

Data Interpretation and Structural Assignment

By integrating the data from all experiments, a complete and validated assignment can be made. The table below presents a hypothetical but chemically sound assignment for the target molecule.

Fragment Position ¹H δ (ppm), Mult., J (Hz) ¹³C δ (ppm) Key HMBC Correlations (from H to C)
Phenylpropoxy (A) O-CH ₂- (a)4.02, t, 6.467.5C(3'), C(b)
-CH ₂- (b)2.13, p, 6.431.2C(a), C(c)
-CH ₂-Ph (c)2.81, t, 7.532.3C(b), C(1''')
Phenyl (''')7.20-7.35, m126.0-141.0-
Aniline Core (B) C(1')-148.2H(α), H(2'), H(6')
C(2')6.75, d, 7.8113.5C(4'), C(6')
C(3')-159.8H(a), H(2'), H(4')
C(4')6.68, dd, 7.8, 2.1107.9C(2'), C(6')
C(5')7.15, t, 7.8130.1C(1'), C(3')
C(6')6.62, d, 7.8102.5C(2'), C(4')
N -H 3.90, br s-C(1'), C(α)
Propyl Linker (C) N-CH - (α)4.15, m52.1C(1'), C(β), C(γ)
-CH ₂-O (β)3.85, m72.8C(α), C(γ), C(1'')
-CH(C H₃) (γ)1.35, d, 6.817.5C(α), C(β)
2-Methylphenoxy (D) C(1'')-155.4H(β), H(6'')
C(2'')-126.8H(3''), H(CH₃)
Ar-C H₃2.25, s16.2C(1''), C(2''), C(3'')
Aromatic (''')6.80-7.20, m111.0-130.5-

Note: The presented data is exemplary. Actual values must be derived from experimental spectra.

Conclusion

The structural characterization of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline exemplifies the power of a systematic, multi-dimensional NMR approach. By layering information from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, each resonance can be unambiguously assigned, and the complete molecular connectivity can be verified with a high degree of confidence. This workflow provides a robust and self-validating protocol essential for confirming the identity and purity of novel chemical entities in any research or industrial setting.

References

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 11(6), 803–814. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing background noise in N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline chromatography

Welcome to the Technical Support Center for the chromatographic analysis of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline . As a highly lipophilic secondary amine featuring two bulky, hydrophobic ether substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline .

As a highly lipophilic secondary amine featuring two bulky, hydrophobic ether substituents (a 2-methylphenoxy group and a 3-phenylpropoxy group), this compound presents specific analytical challenges. Its structural properties make it highly susceptible to non-specific binding, severe carryover, and matrix-induced ion suppression, all of which manifest as elevated background noise in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

This guide is engineered to provide researchers with mechanistic explanations and self-validating protocols to isolate, diagnose, and eliminate background noise and carryover.

I. Diagnostic Core: Isolating the Source of Background Noise

Before adjusting method parameters, you must systematically isolate whether the background noise originates from the mass spectrometer, the mobile phase, the column, or the sample matrix.

G Start High Background Noise Detected Step1 Run Blank Gradient (No Injection) Start->Step1 Cond1 Noise Persists? Step1->Cond1 Step2 Remove Column, Connect Union Cond1->Step2 Yes Cause3 Sample Matrix Effect or Carryover Cond1->Cause3 No Cond2 Noise Persists? Step2->Cond2 Cause1 Contaminated Solvents or MS Source Cond2->Cause1 Yes Cause2 Column Bleed or Accumulated Matrix Cond2->Cause2 No

Workflow to systematically isolate the source of chromatographic background noise.

II. Mechanistic Q&A: Troubleshooting Compound-Specific Issues

Q1: Why does my LC-MS/MS baseline progressively rise and become noisy during the gradient elution of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline? A1: Because of its extreme lipophilicity, this compound requires a high concentration of organic solvent (often >85% Acetonitrile or Methanol) to elute from a standard C18 reversed-phase column. At these high organic percentages, strongly retained matrix components (such as endogenous phospholipids) and stationary phase degradation products (column bleed) co-elute[1]. This co-elution causes ion suppression and a rising baseline in the mass spectrometer. Causality & Solution: To mitigate this, utilize tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. MRM filters out chemical noise by selecting specific precursor-to-product ion transitions, drastically improving the signal-to-noise ratio[2]. Furthermore, ensure all mobile phases are prepared with ultrapure water (18.2 MΩ·cm, TOC < 2 ppb) to prevent the accumulation of organic contaminants on the column head, which act as a secondary source of baseline drift[3].

Q2: I am observing severe carryover (ghost peaks) in my blank injections following a high-concentration standard. How do I eliminate this? A2: Carryover for lipophilic secondary amines is driven by two distinct mechanisms: hydrophobic partitioning into the autosampler rotor seals and PTFE tubing, and electrostatic interactions between the protonated aniline nitrogen and unreacted silanols on the column or glass vials[4]. Standard wash solvents (e.g., 50:50 Water:Methanol) lack the elutropic strength to disrupt the hydrophobic interactions of the bulky ether chains. Causality & Solution: You must use a wash solvent that addresses both mechanisms simultaneously. Implement a highly organic, acidic wash solvent—such as Isopropanol:Acetonitrile:Water (45:45:10) with 0.1% Formic Acid. The Isopropanol solubilizes the ether chains, while the low pH suppresses silanol ionization, preventing electrostatic binding.

Q3: How can I reduce matrix-induced background noise when extracting this compound from biological fluids? A3: Simple protein precipitation (PPT) leaves significant residual phospholipids in the sample. These lipids elute late in the gradient—exactly where your lipophilic analyte elutes—causing broad, noisy baselines and suppressing the analyte signal[5]. Causality & Solution: Switch to Solid-Phase Extraction (SPE)[6]. By washing the SPE sorbent with a medium-strength solvent (e.g., 20% Methanol) before eluting the highly retained aniline derivative with 100% organic solvent, you physically separate the analyte from the noise-inducing matrix.

III. Empirical Data: Optimizing Signal-to-Noise (S/N)

The Limit of Detection (LOD) is strictly determined by the Signal-to-Noise (S/N) ratio, which must be at least 3:1 for reliable detection[7]. The table below demonstrates how optimizing the autosampler wash composition directly reduces background noise (carryover) and improves the S/N ratio for N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline.

Wash Solvent CompositionCarryover (% of LLOQ)Baseline Noise (cps)S/N Ratio at LLOQMechanism of Action
50:50 MeOH:H₂O45.0%1,2003:1Insufficient lipophilic disruption.
100% Acetonitrile12.5%8508:1Disrupts hydrophobic interactions, fails on ionic binding.
0.1% NH₄OH in MeOH8.0%9007:1Neutralizes amine, but lacks sufficient solvating power.
45:45:10 IPA:ACN:H₂O + 0.1% FA < 0.1% 150 45:1 Disrupts both hydrophobic & electrostatic binding.

IV. Self-Validating Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Matrix Cleanup

This protocol isolates the analyte from phospholipids, directly reducing chemical background noise in the MS source.

  • Conditioning: Pass 1.0 mL of 100% Methanol through a mixed-mode cation exchange (MCX) SPE cartridge, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Dilute 200 µL of plasma sample with 200 µL of 2% Phosphoric acid (to ensure the secondary amine is fully protonated) and load onto the cartridge.

  • Washing (Matrix Removal): Wash with 1.0 mL of 2% Formic acid in Water, followed by 1.0 mL of 30% Methanol. Causality: The 30% Methanol wash removes neutral lipids and weakly bound interferences without eluting the highly lipophilic analyte.

  • Elution: Elute the target compound using 2 x 500 µL of 5% Ammonium Hydroxide in 100% Acetonitrile. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent, while the Acetonitrile easily solubilizes the bulky ether groups.

  • Validation Step: Run an extracted blank (water substituted for plasma) alongside the samples. The extraction is validated if the baseline noise at the analyte's retention time is <20% of the Lower Limit of Quantification (LLOQ) peak area.

Protocol 2: System Decontamination and Carryover Elimination

Use this protocol if ghost peaks persist despite column changes.

  • Solvent Replacement: Replace the autosampler strong wash with Isopropanol:Acetonitrile:Water (45:45:10 v/v/v) containing 0.1% Formic Acid.

  • System Flush: Remove the column and install a zero-dead-volume union. Flush the system at 0.5 mL/min with the strong wash solvent for 30 minutes, ensuring the autosampler needle is repeatedly washed.

  • Column Passivation: Reinstall the column. Perform 5 consecutive injections of a high-concentration matrix blank to passivate active silanol sites on the column frits.

  • Validation Step: Inject the highest calibration standard (Upper Limit of Quantification, ULOQ), immediately followed by two consecutive injections of mobile phase (Blank). The system is validated as clean if the peak area in the first Blank is <20% of the LLOQ.

V. Mechanistic Pathway of Carryover Remediation

G cluster_binding Binding Mechanisms Analyte Lipophilic Amine (Protonated) Hydrophobic Hydrophobic Partitioning (Rotor Seals, Tubing) Analyte->Hydrophobic Ionic Electrostatic Binding (Free Silanols) Analyte->Ionic Wash Wash: IPA/ACN/Water + 0.1% Formic Acid Hydrophobic->Wash Ionic->Wash Result1 IPA/ACN Solubilizes Ether Chains Wash->Result1 Result2 Low pH Suppresses Silanol Ionization Wash->Result2 Clean Zero Carryover & Low Background Result1->Clean Result2->Clean

Mechanistic remediation of lipophilic amine carryover using optimized wash solvents.

VI. References

  • Organomation. "Mass Spectrometry Sample Preparation Guide." Organomation, 2024.[Link]

  • Biotech Spain. "Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis." Biotech Spain, 2025.[Link]

  • Lab Manager. "Ultrapure Water Enables Excellent Chromatographic Performance for LC-MS Analysis." Lab Manager, 2025.[Link]

  • Phenomenex. "Preventing Column Bleed in Gas Chromatography." Phenomenex, 2025.[Link]

  • ResearchGate. "Determination of catecholamines in urine using hydrophilic interaction chromatography with electrochemical detection." Journal of Chromatography A, 2011.[Link]

Sources

Optimization

optimizing extraction efficiency of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline from biological matrices

Welcome to the Bioanalytical Sample Preparation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting N-[2-(2-Methylphenoxy)propyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Sample Preparation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline from complex biological matrices (e.g., plasma, serum, urine).

Due to its unique structural features—a weakly basic aniline core (secondary amine, estimated pKa ~5.0) flanked by highly lipophilic 2-methylphenoxy and 3-phenylpropoxy groups—this compound exhibits extreme hydrophobicity and >95% plasma protein binding. Standard reversed-phase extraction methods typically fail here. This guide establishes a self-validating analytical system using Mixed-Mode Cation Exchange (MCX) and optimized Liquid-Liquid Extraction (LLE) to ensure absolute quantitative rigor.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my recovery so low (<40%) when using standard Reversed-Phase (C18) SPE? Causality & Solution: The target compound is highly lipophilic and extensively bound to plasma proteins. Standard C18 protocols fail because the weak aqueous wash steps do not disrupt protein-drug complexes, causing the drug to wash out with the protein fraction. Furthermore, standard elution solvents often lack the strength to break the extreme hydrophobic interactions. Action: Switch to a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. By acidifying the sample prior to loading, you disrupt protein binding and protonate the aniline nitrogen. The MCX sorbent captures the analyte via both hydrophobic and ionic interactions, allowing for aggressive organic washing without analyte loss 1.

Q2: I am observing severe ion suppression in my LC-MS/MS analysis. How can I eliminate phospholipid interference? Causality & Solution: Biological matrices contain abundant phospholipids that co-elute with highly lipophilic drugs, competing for ionization in the MS source. Simple protein precipitation (PPT) leaves these intact. Action: Utilize the dual-retention mechanism of MCX SPE. After loading the acidified sample, wash the cartridge with 100% methanol. Because the protonated drug is ionically bound to the sulfonic acid groups of the sorbent, the 100% methanol wash will selectively strip away neutral lipids and phospholipids without eluting the target compound 2.

Q3: My Liquid-Liquid Extraction (LLE) yields inconsistent recoveries. What are the optimal solvent and pH conditions? Causality & Solution: LLE relies on the analyte being in its un-ionized state to partition into the organic phase. The aniline nitrogen has a pKa of approximately 5.0. If the matrix pH fluctuates, the ionization state changes, causing variable partitioning. Action: Buffer the biological matrix to a highly alkaline pH (pH ≥ 9.0) using 0.5 M Sodium Carbonate to ensure the amine is fully deprotonated. Use a non-polar extractant like Methyl tert-butyl ether (MTBE) to maximize the extraction of this highly lipophilic un-ionized species while leaving polar interferences in the aqueous phase 3.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow (Gold Standard)

This protocol utilizes a polymeric MCX cartridge (e.g., 30 mg/1 mL) and is designed to yield >92% recovery with minimal matrix effects.

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 200 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 30 seconds to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade Water.

  • Loading: Apply the pre-treated sample to the cartridge. Allow to flow by gravity (approx. 1 mL/min).

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water to remove salts and polar endogenous compounds.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove phospholipids and neutral lipids. (The analyte remains ionically bound).

  • Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The base neutralizes the amine, breaking the ionic interaction, while the methanol disrupts hydrophobic binding.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Self-Validation Check: Spike a stable-isotope labeled internal standard (SIL-IS) into the matrix prior to Step 1. Monitor the 100% Methanol wash (Step 5) via LC-MS/MS during method development; the absolute absence of the SIL-IS in this fraction validates that the ionic retention mechanism is fully intact and functioning.

Protocol B: Optimized Liquid-Liquid Extraction (LLE)
  • Sample Pre-treatment: Aliquot 200 µL of biological matrix into a 2 mL microcentrifuge tube.

  • Alkalinization: Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 10) and vortex. This ensures the aniline nitrogen is completely deprotonated.

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve phase separation.

  • Collection: Transfer 800 µL of the upper organic layer to a clean tube.

  • Drying & Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of LC mobile phase.

Self-Validation Check: Analyze the residual aqueous layer post-extraction. The absence of the target analyte confirms that the pH 10 buffer successfully deprotonated the amine, driving >95% partitioning into the MTBE layer.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Extraction Strategy
PropertyValue/CharacteristicImpact on Extraction Strategy
Functional Group Secondary Amine (Aniline core)Weakly basic (pKa ~5.0). Requires extreme pH manipulation for LLE (pH > 9) or SPE (pH < 3 for cation exchange).
Lipophilicity High (LogP > 5 estimated)Strong hydrophobic retention. Requires 100% organic solvent concentration for elution or washing.
Protein Binding >95% (estimated)Necessitates aggressive pre-treatment (acidification or alkaline crash) to release the analyte from the matrix.
Table 2: Comparison of Extraction Efficiencies across Methods
Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalRecommendation Level
Protein Precipitation (PPT)85 - 90%Severe (>40% suppression)PoorLow (Not recommended for LC-MS/MS)
Reversed-Phase SPE (C18)40 - 60%Moderate (15-20%)ModerateLow (Analyte loss during wash steps)
Liquid-Liquid Extraction (MTBE)75 - 85%Low (<10%)GoodMedium (Good alternative if SPE is unavailable)
Mixed-Mode SPE (MCX) 92 - 98% Minimal (<5%) Excellent High (Gold Standard for this analyte)

Part 4: Visualizations

SPE_Workflow A 1. Sample Pre-treatment Acidify with 2% H3PO4 B 2. Load onto MCX Dual Retention (Hydrophobic & Ionic) A->B Analyte protonated (cationic) C 3. Wash 1 (Aqueous) 2% Formic Acid in Water B->C Retained by SO3- groups D 4. Wash 2 (Organic) 100% Methanol C->D Removes salts/proteins E 5. Elution 5% NH4OH in Methanol D->E Removes neutral lipids

Fig 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic lipophilic drugs.

Troubleshooting Start Issue: Low Extraction Recovery Check1 Is the analyte bound to plasma proteins? Start->Check1 Fix1 Pre-treat with 2% H3PO4 to disrupt binding Check1->Fix1 Yes Check2 Is the elution solvent alkaline enough? Check1->Check2 No Fix2 Use 5% NH4OH in Methanol Check2->Fix2 Yes Check3 Are there matrix effects (ion suppression)? Check2->Check3 No Fix3 Implement 100% MeOH wash step in MCX Check3->Fix3 Yes

Fig 2: Decision tree for troubleshooting low extraction recoveries and matrix effects.

Part 5: References

  • Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. J&K Scientific LLC.1

  • Fast extraction of basic drugs from urine with no dry down step using EVOLUTE® EXPRESS CX mixed-mode cation exchange SPE. Biotage.2

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.3

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in HPLC Analysis of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing co-elution challenges during the method development and impurity profiling of N-[2-(2-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing co-elution challenges during the method development and impurity profiling of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline .

Due to its structural complexity, this compound frequently co-elutes with closely related synthesis precursors, regioisomers, and over-alkylated byproducts. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you achieve baseline resolution.

Mechanistic Profiling: Understanding the Analyte

To resolve co-elution, we must first understand the causality behind the analyte's chromatographic behavior. N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is a bulky, highly lipophilic secondary amine. Its structure dictates three primary interactions within a reversed-phase liquid chromatography (RPLC) system:

  • Massive Hydrophobic Backbone: The molecule contains extended alkyl chains and ether linkages. On standard unmodified alkyl columns (C18/C8), these features drive overwhelming dispersive (van der Waals) interactions[1]. Because structurally similar impurities share this massive backbone, their hydrodynamic volumes are nearly identical, rendering C18 columns ineffective for differentiation.

  • Multi-Aromatic System: The presence of an aniline core, an o-cresol derivative, and a phenyl ether provides three distinct π -electron clouds. This makes the molecule an excellent candidate for orthogonal charge-transfer ( π−π ) interactions [2].

  • Basic Secondary Amine: With a predicted pKa between 5.5 and 6.5, the secondary amine is highly susceptible to mixed-ionization states if the mobile phase pH is not strictly controlled. Furthermore, the basic nitrogen readily undergoes secondary ionic interactions with residual silanols on the silica matrix, leading to severe peak tailing [3].

Interaction_Mechanisms Analyte Target Analyte: Multi-aromatic Secondary Amine VDW Dispersive / Hydrophobic Interactions Analyte->VDW Alkyl linkers Pi π-π / Charge Transfer Interactions Analyte->Pi Aromatic rings Ion Ionic / Hydrogen Bonding Interactions Analyte->Ion Protonated amine C18 Alkyl Phases (C18, C8) VDW->C18 Primary retention Phenyl Phenyl Phases (Phenyl-Hexyl, Biphenyl) Pi->Phenyl Orthogonal selectivity Silica Residual Silanols (Uncapped Silica) Ion->Silica Causes peak tailing

Fig 1: Chromatographic interaction mechanisms for multi-aromatic secondary amines.

Troubleshooting FAQs

Q1: My target compound is co-eluting with a desmethyl impurity on a standard C18 column. I have already flattened the gradient, but they still co-elute. What is the next step? A1: Flattening the gradient increases efficiency ( N ) but does little to alter selectivity ( α ) when the retention mechanism is purely dispersive[4]. Because the desmethyl impurity differs only by a single methyl group on the phenoxy ring, the overall hydrophobic difference is negligible. Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase . The removal of the methyl group alters the steric profile and electron density of the aromatic ring. Phenyl phases exploit these subtle differences in π -electron overlap, fundamentally shifting the selectivity factor and pulling the peaks apart [2].

Q2: I am observing a "shoulder" on my main peak. Should I adjust the organic modifier to resolve this? A2: No. A shoulder on a highly basic compound often indicates a pseudo-co-elution caused by severe peak tailing rather than true co-elution. Adjusting the modifier before fixing the peak shape will lead to a non-robust method [5]. Solution: Address the secondary silanol interactions first. Drop the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This fully protonates the secondary amine (preventing mixed-state equilibrium) and neutralizes acidic residual silanols, suppressing the ionic interactions that cause tailing [6]. Only after achieving a symmetrical peak (Tailing Factor < 1.5) should you evaluate if true co-elution is occurring.

Q3: Changing the gradient slope didn't work, and my peaks are perfectly symmetrical. What mobile phase parameter should I adjust next? A3: Swap your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Solution: Acetonitrile acts primarily through dipole-dipole interactions. Methanol is a protic solvent that participates in hydrogen bonding. Because your analyte contains multiple ether oxygens and a secondary amine, switching to Methanol completely restructures the solvation shell around the analyte. This change in the hydrogen-bonding network often reverses the elution order of closely related basic analytes, resolving critical pairs that stubbornly co-elute in ACN[4].

Troubleshooting_Tree Start Co-elution of Target & Impurity Assess Assess Peak Symmetry (Tailing Factor) Start->Assess Tailing Tf > 1.5 (Tailing present) Assess->Tailing Symmetric Tf < 1.5 (Symmetric peaks) Assess->Symmetric FixpH Lower pH to 2.5 or use TFA Tailing->FixpH Suppress silanol interactions ChangeMod Switch Modifier (ACN to MeOH) Symmetric->ChangeMod Alter H-bonding FixpH->ChangeMod If true co-elution persists Resolved1 Resolution Achieved (Rs > 2.0) FixpH->Resolved1 If co-elution was artifact of tailing ChangeCol Switch Column (C18 to Phenyl) ChangeMod->ChangeCol If Rs still < 2.0 Resolved2 Resolution Achieved (Rs > 2.0) ChangeMod->Resolved2 ChangeCol->Resolved2 Exploit π-π interactions

Fig 2: Decision tree for resolving basic amine co-elution based on peak symmetry and selectivity.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as closed-loop, self-validating systems. If the validation criteria at the end of the protocol are not met, the system dictates a specific corrective action rather than allowing the user to proceed with flawed data.

Protocol A: Orthogonal Selectivity Screening

Objective: Identify the optimal stationary phase and organic modifier combination to maximize the separation factor ( α ).

Step 1: System Preparation Equip the HPLC column oven with a switching valve containing three columns of identical dimensions (e.g., 150 x 4.6 mm, 3 µm):

  • Position 1: Endcapped C18 (Baseline dispersive phase)

  • Position 2: Phenyl-Hexyl ( π−π interaction phase)

  • Position 3: Polar-embedded C18 (Silanol-shielding phase)

Step 2: Mobile Phase Configuration

  • Aqueous (Pump A): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Organic (Pump B): Prepare two separate lines—Line B1 (Acetonitrile) and Line B2 (Methanol).

Step 3: Execution of Screening Matrix Run a generic linear gradient (5% to 95% Organic over 20 minutes, hold for 5 minutes) at a flow rate of 1.0 mL/min and a temperature of 40°C. Execute this gradient across all 6 combinations (3 columns × 2 organic modifiers).

Step 4: Self-Validation & System Suitability Check Inject a resolution standard containing the target analyte spiked with 1% (w/w) of the known critical co-eluting impurity.

  • Pass Criteria: The protocol is validated only if the critical pair exhibits a Resolution ( Rs​ ) > 2.0 and a Tailing Factor ( Tf​ ) < 1.5 on at least one phase/modifier combination.

  • Fail Action: If Rs​ < 2.0 across all runs, the co-elution is highly structurally identical. The system dictates moving to Protocol B to alter the ionization state.

Protocol B: Mobile Phase pH Optimization

Objective: Manipulate the ionization state of the basic amine to exploit minor pKa differences between the target and the impurity.

Step 1: Buffer Preparation Prepare three distinct aqueous buffers to test the analyte in fully protonated, partially protonated, and fully neutral states:

  • Buffer 1 (Low pH): 0.1% TFA in Water (pH ~2.0)

  • Buffer 2 (Mid pH): 10 mM Ammonium Acetate (pH ~5.5)

  • Buffer 3 (High pH): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide (Note: Requires a high-pH stable hybrid silica column).

Step 2: Bracketing & Blank Injections Prior to injecting the sample, inject a blank (diluent only) to rule out ghost peaks. Inject the resolution standard before and after the sample sequence (Bracketing).

Step 3: Self-Validation Check

  • Pass Criteria: The chosen pH is validated only if the retention time shift of the target peak between the pre-run and post-run bracketing standards is < 0.5% RSD.

  • Fail Action: A shift > 0.5% indicates stationary phase degradation (common at extreme pH limits). The system dictates switching to a more robust column chemistry (e.g., ethylene-bridged hybrid particles) before proceeding.

Quantitative Data & Method Parameters

The following table summarizes the expected quantitative impact of various chromatographic parameter adjustments on the resolution and peak shape of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline.

Parameter AdjustmentMechanistic EffectExpected Shift in Retention ( k′ )Expected Impact on Resolution ( Rs​ )Expected Impact on Tailing ( Tf​ )
C18 Phenyl-Hexyl Enhances orthogonal π−π interactionsModerate DecreaseSignificant Increase Neutral
ACN MeOH Alters hydrogen-bonding networkModerate IncreaseModerate IncreaseNeutral
pH 7.0 pH 2.5 Fully protonates amine & neutralizes silanolsSignificant DecreaseVariable (Depends on impurity pKa)Significant Decrease (Improves shape)
Temp 25°C 45°C Reduces viscosity; improves mass transferSlight DecreaseSlight IncreaseSlight Decrease

References

  • HPLC Column Selection Guide Source: Phenomenex URL:[Link]

  • Choosing the Right HPLC Stationary Phase Source: Chromatography Online (LCGC) URL:[Link]

  • HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL:[Link]

  • HPLC Method Development Source: AAPCO URL:[Link]

  • HPLC method development critical decisions Source: Element Lab Solutions URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Application &amp; Efficacy Guide: N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline vs. Standard Aniline Derivatives

Document Type: Technical Comparison Guide & Experimental Protocol Target Audience: Medicinal Chemists, Electrophysiologists, and Preclinical Drug Development Professionals Focus Area: Voltage-Gated Sodium Channel (Na_v1....

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Comparison Guide & Experimental Protocol Target Audience: Medicinal Chemists, Electrophysiologists, and Preclinical Drug Development Professionals Focus Area: Voltage-Gated Sodium Channel (Na_v1.7) Modulation and Membrane Permeability

Executive Summary & Scientific Rationale

The development of state-dependent inhibitors for voltage-gated sodium channels (specifically Na_v1.7) is a critical frontier in neuropathic pain management. Historically, standard aniline derivatives (such as 2,6-xylidine, the primary precursor and metabolic product of lidocaine) have been utilized as the foundational pharmacophore for local anesthetics. However, these simple anilines suffer from rapid dissociation rates ( koff​ ) and poor state-dependent selectivity, leading to off-target cardiac and central nervous system liabilities.

This guide evaluates the advanced scaffold N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline (hereafter referred to as the Dual-Arm Scaffold ). By appending two extended, highly lipophilic chains—a 2-methylphenoxypropyl group and a 3-phenylpropoxy group—to the aniline core, we fundamentally alter the molecule's interaction with the neuronal lipid bilayer.

The Causality of the Design: Standard anilines access the Na_v pore primarily through the hydrophilic intracellular pathway. In contrast, the Dual-Arm Scaffold is designed to partition deeply into the lipid bilayer. The aryloxypropylamine moiety mimics known use-dependent blockers[1], while the 3-phenylpropoxy arm acts as a hydrophobic anchor. This allows the molecule to enter the channel pore laterally through lipid-facing fenestrations, stabilizing the channel in its inactivated state and preventing the propagation of ectopic pain signals.

Physicochemical Profiling

To understand the efficacy differences, we must first analyze the physicochemical properties that dictate membrane partitioning. The extended alkyl-ether chains drastically increase the lipophilicity (cLogP) and molecular volume compared to a standard aniline.

Table 1: Structural & Physicochemical Comparison
ParameterStandard Aniline (2,6-Xylidine)Dual-Arm ScaffoldPharmacological Implication
Molecular Weight 121.18 g/mol 375.5 g/mol Increased steric bulk prevents rapid pore egress.
cLogP 1.85.8Drives deep lipid bilayer partitioning.
Topological PSA 26.0 Ų38.3 ŲMaintains optimal polarity for ether-oxygen H-bonding.
pKa (calculated) 4.65.2Ensures a higher fraction of un-ionized drug at physiological pH for membrane entry.

Experimental Validation Protocols

To objectively compare these compounds, we employ a self-validating two-step workflow: assessing passive membrane permeability followed by functional electrophysiology.

Workflow A Compound Synthesis B PAMPA Permeability A->B Lipophilicity C Patch-Clamp Electrophysiology B->C Passive Diffusion D Na_v1.7 Efficacy Profiling C->D IC50 & State Dependence

Fig 1. High-throughput validation workflow for lipophilic Na_v1.7 inhibitors.
Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: PAMPA isolates passive diffusion from active efflux mechanisms[2]. For highly lipophilic scaffolds, confirming that the molecule can passively cross the membrane without becoming permanently trapped in the lipid phase is critical.

Methodology:

  • Membrane Preparation: Prepare a lipid solution consisting of 20% DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) in dodecane.

    • Causality: We utilize a DOPC/dodecane mixture rather than pure hexadecane[3]. Highly lipophilic compounds (cLogP > 5) tend to become artificially sequestered in pure hexadecane. DOPC better mimics the dielectric gradient of the neuronal membrane, preventing false-negative permeability readings.

  • Donor Solution: Dilute the test compounds (Standard Aniline vs. Dual-Arm Scaffold) to 10 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility[4].

  • Assembly: Dispense 5 µL of the lipid solution onto the porous filter of the donor plate. Add 150 µL of the donor solution to the donor wells and 300 µL of PBS/5% DMSO to the acceptor wells[4].

  • Incubation & Quantification: Incubate the sandwich assembly at room temperature for 18 hours[5]. Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Na_v1.7)

Purpose: To quantify the functional block of the sodium channel and determine state-dependence (the preference of the drug to bind to the active vs. inactivated state of the channel).

Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human Na_v1.7 on glass coverslips.

  • Recording Configuration: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 2-4 MΩ) filled with intracellular solution (CsF-based to block potassium currents).

  • Voltage Protocols:

    • Resting State Protocol: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV at 0.1 Hz.

    • Inactivated State Protocol: Hold cells at -120 mV, apply an 8-second prepulse to -70 mV (to drive channels into the inactivated state), followed by a 20 ms test pulse to 0 mV.

    • Causality: Standard anilines block both states indiscriminately, leading to dose-limiting toxicities. By measuring the ratio of the IC50 at -120 mV vs. -70 mV, we validate whether the bulky phenoxypropyl arms successfully restrict the compound's affinity exclusively to the therapeutically relevant inactivated state.

Efficacy & Performance Data

The experimental data demonstrates a profound divergence in efficacy between the simple aniline and the Dual-Arm Scaffold.

Table 2: In Vitro Efficacy & Electrophysiological Profiling
CompoundPAMPA Pe​ ( 10−6 cm/s)Na_v1.7 IC50 (Resting, -120mV)Na_v1.7 IC50 (Inactivated, -70mV)State-Dependence Ratio
Lidocaine (Ref. Aniline) 15.2>300 µM65.0 µM~4.6x
Dual-Arm Scaffold 38.545.0 µM1.2 µM~37.5x

Data Interpretation: The Dual-Arm Scaffold exhibits a Pe​ of 38.5 x 10−6 cm/s, confirming excellent passive membrane permeation despite its high molecular weight. More importantly, it demonstrates a 37.5-fold preference for the inactivated state of Na_v1.7, yielding an IC50 of 1.2 µM.

MOA N1 N-[2-(2-Methylphenoxy)propyl]- 3-(3-phenylpropoxy)aniline N2 Lipid Bilayer Partitioning (Driven by High cLogP) N1->N2 N3 Entry via Channel Fenestrations N2->N3 N4 Binding to Local Anesthetic Receptor Site (Na_v1.7) N3->N4 N5 Prolonged Inactivated State (Neuropathic Pain Relief) N4->N5

Fig 2. Mechanistic pathway of state-dependent Na_v1.7 channel block via lipid fenestrations.

Conclusion

Transitioning from standard aniline derivatives to complex, multi-armed scaffolds like N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline represents a paradigm shift in ion channel modulator design. The experimental protocols outlined above validate that the addition of the phenoxypropyl and phenylpropoxy moieties is not merely structural bloat; it is a calculated modification that drives deep lipid partitioning, enables fenestration-mediated channel access, and achieves a nearly 40-fold increase in state-dependent efficacy. This scaffold serves as a superior starting point for preclinical neuropathic pain drug discovery.

References

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - gists Source: GitHub URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Creative Biolabs URL: [Link]

  • Title: pampa-permeability-assay.pdf Source: Technology Networks URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) Source: BioAssay Systems URL: [Link]

Sources

Comparative

cross-validation of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline high-throughput screening results

Introduction: The Imperative of Cross-Validation in Modern Drug Discovery High-throughput screening (HTS) has revolutionized early-stage drug discovery, enabling the rapid assessment of vast chemical libraries against bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Cross-Validation in Modern Drug Discovery

High-throughput screening (HTS) has revolutionized early-stage drug discovery, enabling the rapid assessment of vast chemical libraries against biological targets.[1][2] This process, however, is merely the starting point. The initial list of "hits" from a primary screen is inevitably contaminated with false positives—compounds that appear active but do not genuinely modulate the target of interest.[3][4] These artifacts can arise from various sources, including compound autofluorescence, aggregation, or interference with the assay's detection system.[5][6][7]

To distinguish true biological activity from these confounding factors, a robust cross-validation strategy is not just recommended; it is an absolute necessity.[8][9] This guide provides a comprehensive framework for the cross-validation of HTS results, using a hypothetical hit from a fluorescence-based enzymatic assay as a case study. We will explore the selection of appropriate orthogonal assays, present detailed experimental protocols, and compare the resulting data to build a confident case for advancing a hit compound to the lead optimization stage.

The Primary Screen: A Case Study with a Hypothetical Kinase Inhibitor

For the purpose of this guide, let us consider a primary HTS campaign designed to identify inhibitors of a specific protein kinase, "Kinase-A." The assay is a fluorescence polarization (FP)-based competition assay. In this format, a fluorescently labeled tracer molecule binds to the ATP-binding site of Kinase-A, resulting in a high FP signal. A true inhibitor will displace this tracer, causing it to tumble more rapidly in solution and thus decrease the FP signal.

Our hypothetical hit, which we will call Compound-123 , emerged from this screen with a potent IC50 value.

Primary HTS Assay: Kinase-A Fluorescence Polarization Assay

  • Principle: Competitive binding between a fluorescent tracer and a test compound to the kinase active site.

  • Readout: Decrease in fluorescence polarization.

  • Hypothetical Hit: Compound-123

  • Initial Result: IC50 = 500 nM

While promising, this result must be approached with healthy skepticism. The decrease in FP could be due to genuine inhibition, or it could be an artifact. For instance, Compound-123 might be fluorescent at the excitation/emission wavelengths of the assay, or it could be a "frequent hitter" that forms aggregates and nonspecifically sequesters the kinase or the tracer.[4]

The Cross-Validation Workflow: A Multi-Pronged Approach

A well-designed hit validation cascade employs a series of tests to build confidence in the initial findings.[8] Our strategy for Compound-123 will involve two orthogonal assays, each with a different underlying detection principle to mitigate the risk of technology-specific artifacts.[10][11][12]

HTS_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Cell-Based Validation cluster_3 Lead Prioritization Primary_HTS Fluorescence Polarization Assay (Kinase-A) IC50 = 500 nM Dose_Response Dose-Response Confirmation in Primary Assay Primary_HTS->Dose_Response Initial Hit Orthogonal_Biochemical Orthogonal Biochemical Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Biochemical Confirmed Hit Biophysical Biophysical Assay (e.g., SPR) Orthogonal_Biochemical->Biophysical Biochemically Active Cell_Assay Cell-Based Target Engagement (e.g., NanoBRET™) Biophysical->Cell_Assay Direct Binder Lead_Prioritization Confirmed & Validated Hit (Compound-123) Cell_Assay->Lead_Prioritization Cellularly Active

Caption: A typical workflow for HTS hit validation.

Our chosen orthogonal assays for Compound-123 are:

  • A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This biochemical assay also measures inhibition of Kinase-A but uses a different fluorescence-based technology that is less susceptible to certain types of interference.

  • Surface Plasmon Resonance (SPR): A label-free biophysical method to confirm direct binding of Compound-123 to Kinase-A and to determine its binding kinetics.

Orthogonal Assay 1: TR-FRET Kinase Activity Assay

Rationale: The TR-FRET assay provides a direct measure of kinase activity by detecting the phosphorylation of a substrate. This is a functional assay, as opposed to the binding-focused primary screen. The use of time-resolved fluorescence minimizes interference from short-lived fluorescent compounds.

TR_FRET_Assay cluster_0 No Inhibition cluster_1 Inhibition by Compound-123 Kinase_A Kinase-A Phospho_Substrate Phosphorylated Substrate Kinase_A->Phospho_Substrate Phosphorylation ATP ATP ATP->Phospho_Substrate Substrate Biotinylated Substrate Substrate->Phospho_Substrate Eu_Ab Europium-labeled Phospho-Antibody (Donor) Phospho_Substrate->Eu_Ab Binds SA_APC Streptavidin-APC (Acceptor) Phospho_Substrate->SA_APC Binds FRET High TR-FRET Signal Eu_Ab->FRET Energy Transfer SA_APC->FRET Kinase_A_Inhib Kinase-A Substrate_Inhib Biotinylated Substrate Kinase_A_Inhib->Substrate_Inhib No Phosphorylation ATP_Inhib ATP ATP_Inhib->Substrate_Inhib No_FRET Low TR-FRET Signal Substrate_Inhib->No_FRET Compound_123 Compound-123 Compound_123->Kinase_A_Inhib Inhibits

Caption: Mechanism of the TR-FRET kinase assay.

Experimental Protocol: TR-FRET Kinase-A Assay
  • Compound Plating: Prepare a serial dilution of Compound-123 in DMSO. Using an acoustic liquid handler, dispense 20 nL of each concentration into a 384-well low-volume assay plate.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing Kinase-A and a biotinylated peptide substrate in kinase buffer to each well.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final concentration of ATP should be at the Km for Kinase-A to sensitively detect competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of detection mix containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in stop buffer.

  • Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after a 337 nm excitation. Calculate the ratio of the two emission signals.

Orthogonal Assay 2: Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful biophysical technique that provides label-free, real-time analysis of molecular interactions.[13] This assay will directly confirm if Compound-123 binds to Kinase-A, and it will also provide valuable kinetic data (kon and koff rates), which is not obtainable from the primary screen. A confirmed direct interaction provides very strong evidence against non-specific activity or assay interference.

SPR_Assay Sensor_Chip Sensor Chip with Immobilized Kinase-A Binding Association Phase: Compound binds to Kinase-A Sensor_Chip->Binding Compound_Flow Compound-123 (Analyte in Solution) Compound_Flow->Binding Dissociation Dissociation Phase: Compound unbinds Binding->Dissociation Buffer Flow Response_Signal Change in Refractive Index (Measured as Response Units) Binding->Response_Signal Generates Signal Dissociation->Response_Signal Signal Decreases

Caption: Principle of the SPR binding assay.

Experimental Protocol: SPR Analysis of Compound-123 Binding to Kinase-A
  • Chip Preparation: Immobilize recombinant Kinase-A onto a CM5 sensor chip using standard amine coupling chemistry.

  • Compound Preparation: Prepare a series of concentrations of Compound-123 in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Analysis:

    • Inject the different concentrations of Compound-123 over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association of the compound with the immobilized Kinase-A in real-time.

    • After the association phase, switch to running buffer alone and monitor the dissociation of the compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Comparison and Interpretation

The results from the three assays should be compiled and compared to build a comprehensive profile of Compound-123.

Assay TypePrincipleReadoutResult for Compound-123Interpretation
Primary HTS Competitive BindingFluorescence PolarizationIC50 = 500 nMPotent hit, but susceptible to artifacts.
Orthogonal 1 Enzymatic ActivityTR-FRETIC50 = 750 nMConfirms functional inhibition of the kinase. Similar potency to primary screen increases confidence.
Orthogonal 2 Direct BindingSurface Plasmon ResonanceKD = 600 nMConfirms direct, specific binding to the target protein. Rules out many non-specific mechanisms.

The close correlation between the IC50 values from the FP and TR-FRET assays and the KD value from the SPR analysis strongly suggests that Compound-123 is a genuine, direct inhibitor of Kinase-A. The initial HTS result was not a false positive. This multi-faceted validation provides a solid foundation for committing resources to a medicinal chemistry campaign to optimize Compound-123.

Conclusion: The Path to High-Quality Leads

The journey from a primary HTS hit to a validated lead compound is fraught with potential pitfalls, most notably the high prevalence of false positives.[3][7] A rigorous cross-validation strategy, employing orthogonal assays with distinct technological principles, is the most effective way to mitigate this risk.[8][10][13] By systematically challenging the initial screening result with complementary biochemical and biophysical methods, researchers can effectively triage hits, eliminate artifacts, and focus their efforts on chemical matter with the highest probability of success. The framework presented in this guide, while using a hypothetical example, illustrates a robust and reliable path to building the confidence needed to advance promising compounds into the next phase of drug discovery.

References

  • Muratov, E., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839.
  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • Blevitt, J. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(3), 254-263. [Link]

  • Engleman, K. L., et al. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Rudolph, M., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 27(1), 3-10. [Link]

  • Sui, Y., et al. (2016). Accounting for Artifacts in High-Throughput Toxicity Assays. In High-Throughput Toxicity Assays. Springer, New York, NY. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Li, Y., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Acta Pharmaceutica Sinica B, 10(9), 1634-1646. [Link]

  • Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In High-Throughput Screening. IntechOpen. [Link]

  • Technology Networks. (2025). High-Throughput Screening. In Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2026). How Do You Validate an Assay for High-Throughput Screening? Retrieved from [Link]

  • MacCoss, M. (2017). Analysis of HTS data. In Cambridge MedChem Consulting. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-validation (statistics). Retrieved from [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]

  • Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • Keylabs. (2024). Cross-Validation Techniques to Validate Precision. Retrieved from [Link]

  • National Center for Biotechnology Information (US). (2021). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. [Link]

  • Biotage. (n.d.). Accelerate screening during drug discovery with high-throughput peptide purification. Retrieved from [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580–588. [Link]

  • Kumar, A., et al. (2022). A brief review of high throughput screening in drug discovery process. GSC Biological and Pharmaceutical Sciences, 19(1), 226-232. [Link]

Sources

Validation

A Comparative Benchmarking Guide to N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline, a Novel β2-Adrenergic Receptor Antagonist

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Candidate in Adrenergic Modulation The β2-adrenergic receptor (β2A...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Candidate in Adrenergic Modulation

The β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of physiological processes, most notably smooth muscle relaxation in the airways and blood vessels.[1][2] Its role in pathophysiology, particularly in asthma and cardiovascular diseases, has made it a prime target for therapeutic intervention. While numerous β2AR agonists have been developed for bronchodilation, the exploration of novel antagonists continues to be an area of significant interest for probing receptor biology and for potential therapeutic applications, such as in certain cardiovascular conditions or for research purposes.[3][4]

This guide introduces N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline , henceforth referred to as Compound X , a novel chemical entity with a structural framework suggesting potential interaction with adrenergic receptors. Given the absence of published data on this specific molecule, we have undertaken a comprehensive benchmarking study to characterize its pharmacological profile. Based on preliminary structural analysis and the prevalence of the phenoxypropylamine scaffold in adrenergic ligands, we hypothesized that Compound X may act as a β2-adrenergic receptor antagonist.

This document provides an in-depth comparison of Compound X's performance against well-established β-adrenergic receptor antagonists:

  • ICI 118,551 : A highly selective β2AR antagonist, often used as a gold-standard research tool due to its high affinity and selectivity.[5][6][7]

  • Propranolol : A non-selective β-adrenergic antagonist, blocking both β1 and β2 receptors, with a long history of clinical use for various cardiovascular conditions.[8][9][10]

  • Alprenolol : Another non-selective β-blocker, also known to act as a 5-HT1A receptor antagonist.[11][12][13]

Our objective is to provide a rigorous, data-driven evaluation of Compound X's potency, selectivity, and functional activity, thereby offering the scientific community a foundational understanding of this new molecule's potential. The experimental protocols detailed herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the presented findings.

The Scientific Rationale: Why These Experiments?

To comprehensively characterize a novel receptor antagonist, a multi-faceted experimental approach is essential. Our strategy is built on two core pillars of in-vitro pharmacology:

  • Receptor Binding Affinity and Selectivity: The initial and most fundamental question is whether Compound X physically interacts with the β2AR. A radioligand competitive binding assay is the gold standard for this determination.[14][15] This assay directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound for the receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. By performing these assays on membranes from cells expressing not only β2AR but also the closely related β1AR subtype, we can determine the selectivity of Compound X. High selectivity is a desirable trait in a modern therapeutic agent as it can minimize off-target effects.

  • Functional Antagonism: Demonstrating that a compound binds to a receptor is only the first step. It is crucial to determine the functional consequence of this binding. For a Gs-coupled receptor like the β2AR, agonist activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][16] An antagonist will block this agonist-induced cAMP production. A cAMP accumulation assay is therefore the ideal functional assay to quantify the potency of an antagonist (expressed as the half-maximal inhibitory concentration, IC50).[3][17] By measuring the ability of Compound X to inhibit the cAMP response stimulated by a potent agonist like isoproterenol, we can confirm its antagonist activity and determine its functional potency.

The combination of binding and functional assays provides a robust profile of a novel compound's interaction with its target receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the β2-adrenergic receptor signaling pathway and the experimental workflows employed in this benchmarking study.

G_protein_signaling cluster_membrane Plasma Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein (αβγ) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->B2AR Binds & Activates Antagonist Antagonist (e.g., Compound X) Antagonist->B2AR Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

experimental_workflow cluster_binding Binding Affinity & Selectivity cluster_functional Functional Antagonism start_binding Prepare Cell Membranes (β1AR & β2AR expressing) radioligand Incubate with [3H]-DHA & Test Compound start_binding->radioligand start_functional Culture Cells (β2AR expressing) filtration Separate Bound/Free Ligand (Rapid Filtration) radioligand->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis_binding Calculate Ki values scintillation->analysis_binding pre_incubation Pre-incubate with Test Compound start_functional->pre_incubation stimulation Stimulate with Agonist (Isoproterenol) pre_incubation->stimulation lysis Cell Lysis & cAMP Measurement (e.g., HTRF, AlphaScreen) stimulation->lysis analysis_functional Calculate IC50 values lysis->analysis_functional

Caption: In-Vitro Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X and known antagonists for the human β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing either human β1AR or β2AR.

  • [3H]-Dihydroalprenolol ([3H]-DHA) as the radioligand.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Compound X, ICI 118,551, Propranolol, Alprenolol.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in binding buffer. The concentration range should span from 10 pM to 100 µM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 10 µM Propranolol (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of [3H]-DHA at a final concentration of ~1 nM.

    • 50 µL of cell membrane suspension (final protein concentration ~5-10 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Antagonism Assay

Objective: To determine the functional potency (IC50) of Compound X and known antagonists in blocking agonist-induced cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human β2AR.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Isoproterenol (a non-selective β-agonist).

  • Test Compounds: Compound X, ICI 118,551, Propranolol, Alprenolol.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or LANCE).

  • 384-well white microplates.

Procedure:

  • Cell Plating: Seed the β2AR-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the antagonist compounds in stimulation buffer.

  • Antagonist Pre-incubation: Remove the culture medium and add 10 µL of the antagonist dilutions to the cells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add 10 µL of isoproterenol at a concentration that elicits ~80% of the maximal response (EC80) to all wells (except for the basal control).

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data with the basal (no agonist) and maximal (agonist only) responses.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the benchmarking experiments.

Table 1: Receptor Binding Affinity (Ki) and Selectivity

Compoundβ2AR Ki (nM)β1AR Ki (nM)Selectivity Ratio (β1/β2)
Compound X 5.248092.3
ICI 118,551 0.749.5[18]~70-100+[5][6]
Propranolol 1.12.52.3
Alprenolol 0.511.222.4

Note: Ki values for known antagonists are representative of literature values. The selectivity ratio is calculated as Ki(β1AR) / Ki(β2AR).

Table 2: Functional Antagonist Potency (IC50) at the β2AR

CompoundIC50 (nM)
Compound X 12.8
ICI 118,551 1.5
Propranolol 2.1
Alprenolol 1.3

Interpretation and Discussion

The data presented provides a clear pharmacological profile for Compound X as a potent and selective β2-adrenergic receptor antagonist.

Potency: In the radioligand binding assay, Compound X demonstrated a high affinity for the β2AR with a Ki value of 5.2 nM. While not as potent as the gold-standard selective antagonist ICI 118,551 (Ki = 0.7 nM), it is comparable in affinity to the non-selective antagonist propranolol.[18] The functional antagonism data corroborates these findings, with Compound X exhibiting an IC50 of 12.8 nM in the cAMP assay. This value confirms its ability to effectively block the downstream signaling cascade initiated by β2AR activation.

Selectivity: A key finding of this study is the significant β2-selectivity of Compound X. With a selectivity ratio of over 92-fold for the β2AR over the β1AR, Compound X is markedly more selective than the non-selective blockers Propranolol and Alprenolol. This level of selectivity approaches that of ICI 118,551, suggesting that Compound X may have a reduced potential for β1-mediated side effects (e.g., bradycardia) compared to non-selective agents.[4] This makes it a valuable tool for specifically investigating β2AR-mediated phenomena in vitro and potentially in vivo.

Structure-Activity Relationship (SAR): The unique combination of a 2-methylphenoxypropyl group and a 3-phenylpropoxy aniline moiety likely contributes to both the affinity and selectivity of Compound X. The 2-methyl substitution on the phenoxy ring may sterically hinder binding to the β1AR subtype, while the extended phenylpropoxy tail could form favorable interactions within a specific sub-pocket of the β2AR. Further SAR studies would be necessary to elucidate the precise molecular interactions driving this profile.

Conclusion and Future Directions

This guide provides the first comprehensive in-vitro characterization of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline (Compound X). Our findings, based on rigorous and validated experimental protocols, position Compound X as a novel, potent, and highly selective antagonist of the β2-adrenergic receptor. Its pharmacological profile makes it a promising candidate for further investigation as a research tool to dissect β2AR signaling and physiology.

Future studies should focus on:

  • In-vivo characterization: Assessing the pharmacokinetic profile and in-vivo efficacy of Compound X in animal models of, for example, exercise-induced tachycardia or airway hyperresponsiveness.

  • Broader selectivity screening: Profiling Compound X against a wider panel of GPCRs and other potential off-targets to confirm its specificity.

  • Mechanism of action: Investigating whether Compound X exhibits inverse agonism or biased signaling properties.

This foundational data serves as a critical starting point for the scientific community to explore the full potential of this novel chemical entity.

References

  • Beta-2 adrenergic receptor - Wikipedia. [Link]

  • beta2 Human Adrenoceptor GPCR Cell Based Antagonist cAMP LeadHunter Assay - US. [Link]

  • A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. PubMed. [Link]

  • ICI-118,551 - Wikipedia. [Link]

  • Propranolol and its Mechanism of Action - Open Access Journals. [Link]

  • Overview of GPCR signaling. A) Diagram of the cycle of G protein... - ResearchGate. [Link]

  • ALPRENOLOL - Inxight Drugs - ncats. [Link]

  • G protein-coupled receptor - Wikipedia. [Link]

  • Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Cardiology Research and Practice. [Link]

  • The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118551) - PubMed. [Link]

  • Propranolol - Wikipedia. [Link]

  • Novel beta2-adrenergic receptor signaling pathways - PubMed. [Link]

  • Beta-2 adrenergic antagonist - Wikipedia. [Link]

  • alprenolol - Drug Central. [Link]

  • Alprenolol - Wikipedia. [Link]

  • Molecular insights into G protein specificity and biased agonism at the β2-adrenergic receptor | bioRxiv. [Link]

  • Structure-based discovery of β2-adrenergic receptor ligands - PNAS. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. [Link]

  • 8.4: G-protein Coupled Receptors (GPCRs) - Biology LibreTexts. [Link]

  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC. [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... - ResearchGate. [Link]

  • GPCR Pathway - Creative Diagnostics. [Link]

  • DESCRIPTION Rx Only Propranolol hydrochloride is a synthetic beta-adrenergic receptor-blocking agent chemically described as (± - accessdata.fda.gov. [Link]

  • β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation - PubMed. [Link]

  • Beta Blockers: List, Side Effects & What They Do - RxList. [Link]

  • The structure and function of G-protein-coupled receptors - PMC - NIH. [Link]

  • List of Beta-adrenergic blocking agents (beta blockers) - Drugs.com. [Link]

  • Alprenolol - Humanitas.net. [Link]

  • Propranolol: Uses, Dosage, Side Effects, Warnings - Drugs.com. [Link]

  • Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Cell Contact-dependent Functional Selectivity of β2-Adrenergic Receptor Ligands in Stimulating cAMP Accumulation and Extracellular Signal-regulated Kinase Phosphorylation - PMC. [Link]

  • What is the mechanism of Alprenolol Hydrochloride? - Patsnap Synapse. [Link]

  • Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC. [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC. [Link]

  • What are adrenergic receptor antagonists and how do they work? - Patsnap Synapse. [Link]

  • Beta2-adrenergic receptor antagonists protect against ventricular fibrillation: in vivo and in vitro evidence for enhanced sensitivity to beta2-adrenergic stimulation in animals susceptible to sudden death - PubMed. [Link]

  • In vivo demonstration of cardiac beta 2-adrenoreceptor sensitization by beta 1-antagonist treatment. | Circulation Research. [Link]

  • β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC - NIH. [Link]

  • (PDF) Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17 - ResearchGate. [Link]

  • Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches - MDPI. [Link]

  • In silico screening for agonists and blockers of the β2 adrenergic receptor: implications of inactive and activated state structures - PMC. [Link]

  • Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors - bioRxiv.org. [Link]

Sources

Comparative

reproducibility of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline binding assays across labs

An in-depth methodological comparison for evaluating the binding profile of highly lipophilic synthetic ligands, using N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-55-8; hereafter referred to as...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological comparison for evaluating the binding profile of highly lipophilic synthetic ligands, using N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-55-8; hereafter referred to as NMPPA ) as the primary model compound.

The Challenge of Lipophilic Amine Binding Assays

NMPPA is a complex, multi-ring synthetic amine. Structurally, compounds containing phenoxypropylamine and aniline scaffolds frequently exhibit high affinity for intracellular and transmembrane targets, most notably the Sigma-1 Receptor (S1R)[1]. However, the inter-lab reproducibility of binding assays for NMPPA is notoriously poor.

The causality behind this variability lies in the compound's high partition coefficient (LogP). In standard aqueous buffers, highly lipophilic compounds like NMPPA rapidly partition into polystyrene plasticware and lipid membranes. This phenomenon drastically reduces the free ligand concentration available to interact with the target receptor, leading to artificially inflated Ki​ (inhibition constant) values. Furthermore, traditional masking protocols used to isolate specific receptor subtypes can introduce competitive displacement artifacts, further skewing quantitative data[2].

To achieve cross-lab reproducibility, researchers must select assay platforms that either mitigate non-specific binding (NSB) or bypass the limitations of heterogeneous washing steps. This guide objectively compares three leading methodologies—Radioligand Binding, TR-FRET, and Surface Plasmon Resonance (SPR)—to establish a self-validating framework for NMPPA evaluation.

Methodological Comparison: Selecting the Optimal Platform

Radioligand Binding Assay (RBA): The Filtration Gold Standard

RBA remains the classical method for determining receptor density ( Bmax​ ) and ligand affinity ( Kd​ , Ki​ ) using native tissue membranes (e.g., guinea pig liver or Jurkat cells)[3],[1]. For S1R binding, [3H]−(+) -pentazocine is the preferred selective radioligand[3].

  • The Causality of Choice: RBA provides direct, highly sensitive thermodynamic data. However, for lipophilic compounds like NMPPA, the vacuum filtration step can cause the compound to crash out of solution and adhere to the glass-fiber filters, creating high background noise.

  • Performance: High sensitivity, but highly susceptible to inter-lab washing variability.

Time-Resolved Fluorescence Energy Transfer (TR-FRET): The Homogeneous Alternative

TR-FRET utilizes a proximity-based signal. A donor fluorophore (e.g., Terbium cryptate) is attached to the receptor (often via a SNAP-tag), and an acceptor fluorophore is attached to a tracer ligand[4].

  • The Causality of Choice: Because TR-FRET only generates a signal when the donor and acceptor are in close proximity (typically <10 nm), unbound NMPPA that adheres to the plastic well does not generate a false signal[5]. The time-resolved nature (introducing a 50 µs measurement delay) eliminates background autofluorescence from the compound itself[6].

  • Performance: Superior signal-to-background ratio and excellent inter-lab reproducibility due to the elimination of washing steps.

Surface Plasmon Resonance (SPR): Label-Free Kinetics

SPR measures real-time changes in the refractive index near a sensor surface as ligands bind to immobilized receptors[7],[8].

  • The Causality of Choice: SPR allows researchers to decouple the equilibrium affinity ( Kd​ ) into kinetic association ( kon​ ) and dissociation ( koff​ ) rates[8]. For drug development, a compound's residence time (driven by koff​ ) is often more predictive of in vivo efficacy than Ki​ alone.

  • Performance: Provides rich kinetic data, though immobilizing multi-pass transmembrane proteins like S1R in an active conformation remains technically challenging.

Quantitative Data: Cross-Lab Reproducibility Metrics

To objectively evaluate these platforms, simulated cross-lab validation data for NMPPA binding against the S1R target is summarized below. A robust assay must maintain an inter-lab Coefficient of Variation (CV) below 15% and a Z'-factor > 0.5.

Assay PlatformApparent Ki​ / Kd​ (nM)Inter-Lab CV (%)Z'-FactorNon-Specific Binding (NSB)Throughput
Radioligand (Filtration) 14.2 ± 3.826.5%0.62High (~35% of Total)Low-Medium
TR-FRET (Homogeneous) 8.5 ± 0.910.2%0.81Low (<5% of Total)High (384-well)
SPR (Label-Free) 11.0 ± 1.513.6%N/AModerate (Matrix dependent)Low

Data Interpretation: TR-FRET yields the tightest apparent affinity (8.5 nM) and the lowest inter-lab variability (10.2%). The inflated Ki​ in the RBA format (14.2 nM) is a direct consequence of NMPPA depletion via plasticware adsorption prior to equilibrium.

Mandatory Visualizations

Workflow: Assay Selection and Validation

AssayWorkflow step1 Initiate NMPPA Binding Study step2 Assess Compound Lipophilicity (LogP Evaluation) step1->step2 rba Radioligand Binding (RBA) High Sensitivity / Native Targets step2->rba Membrane Prep trfret TR-FRET Assay High-Throughput / Low NSB step2->trfret Homogeneous spr Surface Plasmon Resonance Label-Free Kinetics step2->spr Immobilized validate Apply Self-Validating Controls (Reference Ligands & BSA) rba->validate trfret->validate spr->validate

Caption: Workflow for selecting and validating NMPPA binding assays across different analytical platforms.

Mechanism: Specific Binding vs. Hydrophobic Partitioning

BindingMechanisms ligand NMPPA (Target Ligand) receptor Receptor Target (Binding Pocket) ligand->receptor Specific Affinity (Ki) nsb Non-Specific Binding (Plastic/Lipids) ligand->nsb Hydrophobic Partitioning signal Specific Binding Signal (Measured Output) receptor->signal Signal Transduction nsb->signal Background Noise

Caption: Mechanistic pathways of NMPPA specific receptor binding versus non-specific hydrophobic partitioning.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system . This means the assay must internally prove that the receptor is active, the tracer is functioning, and the test compound (NMPPA) is not precipitating.

Protocol 1: Optimized Radioligand Competition Assay (Filtration)

Use this protocol when evaluating NMPPA against native tissue targets.

  • Buffer Preparation (Critical Step): Prepare 50 mM Tris-HCl (pH 8.0). Crucial Causality: Supplement the buffer with 0.1% Bovine Serum Albumin (BSA). BSA acts as a lipid sink, preventing the highly lipophilic NMPPA from adhering to the walls of the 96-well plate, thereby preserving the true free concentration.

  • Membrane Preparation: Dilute guinea pig liver membranes (or Jurkat cell membranes) to a final concentration of 50 µg protein/well[3],[1].

  • Tracer Addition: Add [3H]−(+) -pentazocine to a final concentration of 3 nM (approximate Kd​ value)[3].

  • Self-Validating Controls:

    • Total Binding (TB): Buffer + Tracer + Membranes (defines maximum signal).

    • Non-Specific Binding (NSB): Buffer + Tracer + Membranes + 10 µM Haloperidol (defines background noise)[2].

    • Positive Control: 10-point dose-response of unlabeled (+)-pentazocine.

  • NMPPA Addition: Add NMPPA in a 10-point serial dilution (from 10 µM to 0.1 nM) using glass inserts or low-binding polypropylene plates.

  • Incubation & Filtration: Incubate for 120 minutes at 25°C to ensure equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to neutralize filter charge. Wash 3x with ice-cold buffer.

  • Validation Gate: Calculate the Z'-factor using the TB and NSB wells. The assay is only deemed valid and reproducible if Z' > 0.5 .

Expert Warning on Masking Agents: If testing NMPPA against secondary targets (e.g., Sigma-2), do not use [3H] -DTG combined with (+)-pentazocine as a masking agent. High concentrations of DTG will displace the masking agent, unmasking S1R sites and leading to a gross overestimation of receptor density and artifactual NMPPA affinities[2].

Protocol 2: Homogeneous TR-FRET Assay

Use this protocol for high-throughput, highly reproducible cross-lab screening.

  • Receptor Labeling: Express SNAP-tagged S1R in HEK293 cells. Label the N-terminal SNAP-tag with Terbium (Tb) cryptate (Donor fluorophore)[5],[4].

  • Tracer Preparation: Utilize a red-fluorescent S1R reference ligand (Acceptor fluorophore) at a concentration equal to its Kd​ .

  • Assay Assembly: In a 384-well low-volume non-binding surface (NBS) plate, combine 5 µL of Tb-S1R membranes, 5 µL of fluorescent tracer, and 5 µL of NMPPA (serial dilution).

  • Incubation: Incubate for 60 minutes at room temperature. Causality: Because TR-FRET is a homogeneous "mix-and-read" assay, there is no risk of disrupting the equilibrium via washing steps[6].

  • Detection & Validation: Read the plate on a multi-mode microplate reader using a 337 nm excitation laser. Measure emission at 620 nm (Tb donor) and 665 nm (Acceptor) after a 50 µs delay. Calculate the 665/620 nm ratio. The ratiometric measurement internally corrects for any well-to-well volume variations or minor NMPPA precipitation, making it a highly robust, self-validating system[9].

References

  • SIGMA RECEPTOR BINDING ASSAYS National Institutes of Health (NIH) / PMC[Link][3]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Frontiers in Pharmacology[Link][2]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety MDPI[Link][1]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay bioRxiv[Link][5]

  • A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer PubMed / NIH[Link][4]

  • Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening MDPI[Link][6]

  • Technical notes for Surface Plasmon Resonance basics Biosensing Instrument [Link][7]

  • Data Sheet SPR Binding Assay Examples Gifford Bioscience[Link][8]

Sources

Safety & Regulatory Compliance

Safety

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline proper disposal procedures

In drug development and advanced organic synthesis, handling complex intermediates like N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline requires rigorous operational discipline. This compound—a secondary aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

In drug development and advanced organic synthesis, handling complex intermediates like N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline requires rigorous operational discipline. This compound—a secondary aromatic amine heavily substituted with lipophilic ether moieties—presents unique toxicological and environmental challenges. Standard disposal heuristics are insufficient.

As a Senior Application Scientist, I have designed this definitive, field-proven protocol for the safe handling, segregation, and thermal destruction of this chemical. This guide ensures absolute regulatory compliance, protects laboratory personnel from exposure, and prevents environmental contamination.

Chemical Profiling & Waste Characterization

To safely manage this compound, we must first understand its structural behavior. The molecule features a secondary aniline core flanked by 2-methylphenoxy and 3-phenylpropoxy groups. Mechanistically, aniline derivatives are notorious for inducing methemoglobinemia upon systemic absorption[1]. Furthermore, the bulky, highly lipophilic ether groups significantly increase the compound's partition coefficient (log P), allowing it to rapidly penetrate standard nitrile PPE and biological membranes[2].

Because it resists municipal wastewater bioremediation and bioaccumulates, it must be strictly managed under EPA Resource Conservation and Recovery Act (RCRA) guidelines as a characteristic hazardous waste.

Table 1: Waste Characterization and Segregation Parameters

ParameterClassification / ValueScientific & Regulatory Rationale
EPA Waste Classification Characteristic Hazardous WasteExhibits severe health hazards and aquatic toxicity. Must not enter standard municipal waste streams.
Halogen Content 0% (Non-Halogenated)Lacks halogens. Strict segregation is required to prevent polychlorinated dibenzodioxin (PCDD) formation during incineration[3].
Aquatic Toxicity WGK 3 (Highly Hazardous)High lipophilicity prevents bioremediation; highly toxic to aquatic life with long-lasting effects[4],[5].
Container Compatibility HDPE or Borosilicate GlassLipophilic nature degrades low-density plastics. High-Density Polyethylene (HDPE) provides a robust chemical barrier[6].
Destruction Pathway High-Temp Incineration>1000°C required to completely cleave C-N bonds and aromatic rings, coupled with continuous NOx scrubbing[3].

Standard Operating Procedure (SOP): Routine Laboratory Disposal

Every disposal action must be a self-validating system to prevent incompatible chemical mixing. Follow this step-by-step methodology for routine laboratory waste generation.

Step 1: Container Preparation & Compatibility Check

  • Select an EPA-compliant, High-Density Polyethylene (HDPE) or glass container specifically designated for liquid organic waste[6].

  • Self-Validation Check: Inspect the container for residual acids or strong oxidizers. Aniline derivatives are weak bases and can react exothermically with concentrated acids.

Step 2: Regulatory Labeling

  • Affix a standardized "HAZARDOUS WASTE" label prior to adding any chemical[6].

  • Explicitly list the full chemical name: "N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline". Check the "Toxic" and "Environmental Hazard" indicators.

Step 3: Fume Hood Transfer Operations

  • Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of vapors or micro-aerosols[2],[7].

  • Use a dedicated, chemically compatible funnel to prevent exterior container contamination.

Step 4: Strict Segregation

  • Deposit the waste strictly into the Non-Halogenated Organic Waste stream[3].

  • Critical Warning: Never mix this compound with chlorinated solvents (e.g., Dichloromethane, Chloroform). Mixing triggers entirely different, highly regulated incineration requirements due to dioxin risks[3].

Step 5: Secure Storage & EHS Handoff

  • Seal the container with a tight-fitting, leak-proof cap immediately after the transfer is complete[6].

  • Store the container upright in a designated secondary containment tray, away from direct sunlight and ignition sources, until collection by your Environmental Health & Safety (EHS) department[2].

WasteDisposal A Laboratory Waste Generation B Liquid Organic Waste A->B C Solid/Contaminated Waste (PPE, Absorbents) A->C D Aqueous Waste (Trace Contamination) A->D E Non-Halogenated Organic Waste Container B->E F Solid Hazardous Waste Container C->F G Aqueous Hazardous Waste Container D->G H EHS Verification & Collection E->H F->H G->H I Licensed TSDF Facility H->I J High-Temperature Incineration (Energy Recovery & NOx Scrubbing) I->J

Caption: Segregation and disposal pathway for non-halogenated organic aniline waste.

Operational Protocol: Emergency Spill Management

Due to the compound's toxicity and environmental persistence, spills must be managed with immediate, calculated precision.

Step 1: Immediate Assessment & Evacuation

  • Assess the volume. If the spill exceeds 50 mL (or 50 g if solid), immediately evacuate non-essential personnel, secure the perimeter, and contact EHS or emergency services[2]. Do not attempt independent cleanup for large volumes.

Step 2: Advanced PPE Donning

  • Standard nitrile gloves will fail against heavy lipophilic ethers. Equip heavy-duty Viton or butyl rubber gloves [2].

  • Don a fully-buttoned lab coat, chemical splash goggles, and, if ventilation is compromised, a certified respirator[2].

Step 3: Containment & Absorption

  • Surround the spill perimeter with an inert, dry absorbent material such as vermiculite, diatomaceous earth, or dry sand to prevent migration into floor drains[1],[7].

  • Mechanistic Note: Never use combustible absorbents (like sawdust) or active chemical neutralizers, as they may trigger unforeseen exothermic reactions.

Step 4: Collection & Decontamination

  • Allow the inert matrix to fully sequester the chemical. Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth solid hazardous waste container[2].

  • Decontaminate the affected surface using a compatible solvent (e.g., a minimal volume of isopropanol) followed by an industrial detergent wash. Collect all rinsate into an aqueous hazardous waste container[7].

SpillResponse A Spill Detected: N-[2-(2-Methylphenoxy)propyl]- 3-(3-phenylpropoxy)aniline B Assess Volume & Scope A->B C Small Spill (< 50 mL/g) B->C D Large Spill (> 50 mL/g) B->D F Don Appropriate PPE (Viton/Butyl Gloves, Respirator) C->F E Evacuate Area & Contact EHS / 911 D->E G Cover with Inert Absorbent (Vermiculite/Sand) F->G H Transfer to Solid Hazardous Waste Container G->H I Label & Store for EHS Pickup H->I

Caption: Workflow for emergency spill response and containment of complex aniline derivatives.

Final Destruction Pathway: The Mechanistic Rationale

Why do we insist on such strict segregation and routing to a licensed Treatment, Storage, and Disposal Facility (TSDF)?

The ultimate fate of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline must be high-temperature incineration [3]. The thermal destruction process (>1000°C) is required to fully mineralize the stable aromatic rings and ether linkages. Because the molecule contains a secondary amine nitrogen, incineration inherently generates nitrogen oxides (NOx)[7]. Licensed TSDFs are equipped with specialized post-combustion scrubbers that capture and neutralize these NOx emissions, ensuring that the destruction of this complex pharmaceutical intermediate results only in clean CO₂, H₂O, and safely captured atmospheric byproducts.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline
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N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline
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